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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Cyclohex-3-en-1-yl)-1H-imidazole: Structure, Properties, and Synthetic Pathways

Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a va...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] This technical guide provides a comprehensive analysis of the chemical structure, predicted physicochemical properties, and a proposed synthetic methodology for 5-(Cyclohex-3-en-1-yl)-1H-imidazole. While this specific molecule is not extensively documented in current literature, this paper will extrapolate from the known characteristics of the imidazole and cyclohexene moieties to offer a scientifically grounded overview for researchers, scientists, and drug development professionals.

Introduction to the Core Moieties

The unique properties of 5-(Cyclohex-3-en-1-yl)-1H-imidazole arise from the fusion of two key chemical entities: the aromatic, polar imidazole ring and the non-polar, reactive cyclohexene ring.

  • The Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, imidazole is a highly polar and water-soluble compound.[3][4] It is amphoteric, capable of acting as both a weak acid and a weak base.[5] This dual nature, along with its ability to participate in hydrogen bonding, is crucial for its role in biological systems, most notably in the amino acid histidine.[1]

  • The Cyclohexene Ring: As a cyclic alkene, cyclohexene is a colorless liquid with a characteristic sweet odor.[6][7] It is insoluble in water and serves as a versatile precursor in organic synthesis.[8][9] The presence of a double bond makes it susceptible to a variety of addition and oxidation reactions.[10]

The combination of these two rings in 5-(Cyclohex-3-en-1-yl)-1H-imidazole suggests a molecule with a unique profile of polarity, reactivity, and potential for biological interactions.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 5-(Cyclohex-3-en-1-yl)-1H-imidazole is presented below:

Chemical structure of 5-(Cyclohex-3-en-1-yl)-1H-imidazole

Figure 1: 2D structure of 5-(Cyclohex-3-en-1-yl)-1H-imidazole.

The following table summarizes the predicted physicochemical properties of this compound, derived from the known properties of imidazole and cyclohexene.

PropertyPredicted ValueRationale and References
Molecular Formula C₉H₁₂N₂Calculated from the chemical structure.
Molecular Weight 148.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidImidazole is a solid with a melting point of 89-91°C, while cyclohexene is a liquid with a boiling point of 83°C.[5][6] The combination is likely to have intermediate properties.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ether.The polar imidazole ring imparts some water solubility, while the nonpolar cyclohexene ring enhances solubility in organic solvents.[3][8]
pKa (of conjugate acid) ~7The basicity will be primarily determined by the imidazole ring, which has a pKa of approximately 7 for its conjugate acid.[5]
Boiling Point > 180°CExpected to be significantly higher than that of cyclohexene (83°C) due to increased molecular weight and intermolecular hydrogen bonding from the imidazole moiety.[6][11]
Melting Point < 0°CLikely to be lower than imidazole's melting point of 89-91°C due to the non-planar cyclohexene ring disrupting crystal packing.[5]

Proposed Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

A plausible and efficient route for the synthesis of 5-(Cyclohex-3-en-1-yl)-1H-imidazole is through a palladium-catalyzed cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds between heterocyclic and carbocyclic systems.[12] A potential strategy involves the coupling of a 5-halo-1H-imidazole derivative with cyclohex-3-en-1-ylboronic acid (a Suzuki-Miyaura coupling).

Experimental Protocol

Materials:

  • 5-Iodo-1H-imidazole (or 5-bromo-1H-imidazole)

  • Cyclohex-3-en-1-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-iodo-1H-imidazole (1 equivalent), cyclohex-3-en-1-ylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in anhydrous 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask containing the reactants with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the catalyst solution to the reaction flask via syringe, followed by degassed water (10% of the total solvent volume).

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-(cyclohex-3-en-1-yl)-1H-imidazole.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_catalyst Catalyst System cluster_workup Work-up & Purification A 5-Iodo-1H-imidazole E Suzuki-Miyaura Coupling (1,4-Dioxane/H₂O, 80-100°C) A->E B Cyclohex-3-en-1-ylboronic acid B->E C Pd(OAc)₂ / PPh₃ C->E Catalyst D K₂CO₃ (Base) D->E Base F Extraction with Ethyl Acetate E->F G Column Chromatography F->G H 5-(Cyclohex-3-en-1-yl)-1H-imidazole G->H G A Enzyme Active Site C Enzyme-Inhibitor Complex (Inactive) A->C B 5-(Cyclohex-3-en-1-yl)-1H-imidazole (Inhibitor) B->C D Biological Pathway Blocked C->D

Caption: Generalized mechanism of enzyme inhibition by an imidazole-based compound.

Conclusion

While 5-(Cyclohex-3-en-1-yl)-1H-imidazole is not a well-characterized compound, its constituent parts suggest a molecule of significant interest for medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its predicted properties and a viable synthetic strategy. The unique combination of an aromatic, polar imidazole ring and a nonpolar, reactive cyclohexene ring makes it a compelling target for further investigation into its potential therapeutic applications. Future research should focus on the successful synthesis and subsequent biological evaluation of this novel compound.

References

  • Study.com. (n.d.). Cyclohexene | Properties, Structure & Synthesis. Retrieved March 27, 2026, from [Link]

  • Patsnap. (2024, October 11). Cyclohexene: Uses, Properties, and Applications. Patsnap Eureka. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved March 27, 2026, from [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexene. PubChem. Retrieved March 27, 2026, from [Link]

  • Ouci, H., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 738. Retrieved March 27, 2026, from [Link]

  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved March 27, 2026, from [Link]

  • Kawasaki, I., et al. (1994). Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. Chemical and Pharmaceutical Bulletin, 42(9), 1912-1916. Retrieved March 27, 2026, from [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Jones, G. (1951). Studies on Imidazoles. II. The Synthesis of 5-Imidazolecarboxylates from Glycine and Substituted Glycine Esters. Journal of the American Chemical Society, 73(11), 5244-5246. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 8(62), 35575-35583. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes. Retrieved March 27, 2026, from [Link]

  • PubMed. (1988). New imidazole-5-carbohydroxamic acids with biological activity. Farmaco, 43(12), 1165-1172. Retrieved March 27, 2026, from [Link]

  • PubMed. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Bioorganic & Medicinal Chemistry, 26(8), 1470-1480. Retrieved March 27, 2026, from [Link]

  • Books. (n.d.). CHAPTER 3: Six-membered Heterocycle Synthesis.
  • Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Retrieved March 27, 2026, from [Link]

  • Amanote Research. (2008). Synthesis of 2-Substituted Cyclohexene Derivatives Through Cross-Coupling Reactions via Π-Allylmetal Intermediate Using N-Heterocyclic Carbenes. Bulletin of the Korean Chemical Society, 29(9), 1831-1834. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Advances in Selected Heterocyclization Methods. Chemical Reviews, 118(1), 355-403. Retrieved March 27, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Cyclohex-3-en-1-yl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug development, a thorough understanding of a compound's physicochemical properties is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, a thorough understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic profile and ultimate therapeutic success. This guide provides a detailed examination of 5-(Cyclohex-3-en-1-yl)-1H-imidazole, a heterocyclic compound featuring a reactive imidazole moiety linked to a cyclohexene substituent. The unique structural combination of the aromatic, ionizable imidazole ring and the nonpolar cyclohexene group imparts a specific set of properties that influence its behavior in biological systems.

Core Physicochemical Properties

A molecule's fundamental physicochemical characteristics are the bedrock upon which its more complex biological and pharmacological activities are built. For 5-(Cyclohex-3-en-1-yl)-1H-imidazole, these properties are dictated by its constituent parts: the imidazole ring and the cyclohexene tail.

PropertyValueMethod
Molecular Formula C9H12N2Calculated from structure
Molecular Weight 148.21 g/mol Calculated from atomic weights
Predicted Aqueous Solubility (LogS) -2.5 to -3.0In silico prediction

Table 1: Key Physicochemical Properties of 5-(Cyclohex-3-en-1-yl)-1H-imidazole.

The molecular weight is a direct calculation from the molecular formula, C9H12N2. The aqueous solubility, presented as LogS (the logarithm of the molar solubility), is an estimation derived from computational models. Such predictive models are invaluable in the absence of experimental data, offering a crucial first look at a compound's potential behavior.[1][2]

Molecular Structure

The structure of 5-(Cyclohex-3-en-1-yl)-1H-imidazole is foundational to its properties. The diagram below illustrates the connectivity of the atoms and the key functional groups.

Caption: Molecular structure of 5-(Cyclohex-3-en-1-yl)-1H-imidazole.

The Critical Role of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's success, influencing everything from its absorption and distribution in the body to its formulation possibilities.[3] Poorly soluble compounds often face challenges with bioavailability and can lead to unreliable results in in vitro assays.[3]

Factors Influencing the Aqueous Solubility of 5-(Cyclohex-3-en-1-yl)-1H-imidazole

The solubility of this molecule is a tale of two competing structural features:

  • The Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it a polar and ionizable functional group. The presence of nitrogen atoms allows for hydrogen bonding with water molecules, which generally enhances aqueous solubility.[4][5]

  • The Cyclohexene Substituent: In contrast, the cyclohexene ring is a nonpolar, hydrophobic (lipophilic) moiety. This part of the molecule has a tendency to be repelled by water, thus decreasing overall aqueous solubility.[6]

The balance between the hydrophilic imidazole ring and the hydrophobic cyclohexene tail will ultimately determine the compound's solubility.

The Influence of pKa

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[7] The pKa of the conjugate acid of imidazole is approximately 7.[7] This means that around physiological pH (7.4), a significant portion of the imidazole ring will be protonated, carrying a positive charge. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.[8][9][10] The pH-dependent nature of its solubility is a key consideration for its behavior in different biological compartments.[11]

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

While predictive models provide valuable initial estimates, the gold standard for determining thermodynamic aqueous solubility is the shake-flask method, as described in OECD Guideline 105.[12][13][14] This method directly measures the saturation concentration of a compound in water at equilibrium.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method.

start Start step1 Add excess compound to water start->step1 step2 Equilibrate at a constant temperature with agitation step1->step2 step3 Phase separation (centrifugation or filtration) step2->step3 step4 Quantify concentration in the aqueous phase (e.g., HPLC) step3->step4 end End: Determine Aqueous Solubility step4->end

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol

1. Preliminary Test:

  • Rationale: To estimate the approximate solubility and determine the appropriate amount of substance for the definitive test.

  • Procedure:

    • Add approximately 10 mg of 5-(Cyclohex-3-en-1-yl)-1H-imidazole to a 10 mL volumetric flask.

    • Add water in 1 mL increments, vigorously shaking for 1 minute after each addition.

    • Observe for complete dissolution. The volume of water at which the substance dissolves gives a rough estimate of its solubility.

2. Definitive Test (Shake-Flask Method):

  • Rationale: To achieve a state of thermodynamic equilibrium between the undissolved and dissolved compound.

  • Procedure:

    • Prepare at least three flasks. To each, add an amount of 5-(Cyclohex-3-en-1-yl)-1H-imidazole that is in excess of its estimated solubility (from the preliminary test) to a known volume of water.

    • Seal the flasks and place them in a constant temperature water bath or incubator (e.g., 25 °C ± 0.5 °C).

    • Agitate the flasks at a constant rate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[15]

3. Phase Separation:

  • Rationale: To separate the undissolved solid from the saturated aqueous solution without altering the equilibrium.

  • Procedure:

    • Allow the flasks to stand at the test temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant (the clear aqueous phase).

    • To ensure complete removal of any undissolved microparticles, centrifuge the aliquot at the test temperature or filter it using a syringe filter that does not adsorb the compound.

4. Quantification:

  • Rationale: To accurately measure the concentration of the dissolved compound in the saturated solution.

  • Procedure:

    • Prepare a series of standard solutions of 5-(Cyclohex-3-en-1-yl)-1H-imidazole of known concentrations.

    • Analyze the standard solutions and the saturated sample solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the sample.

5. Data Analysis:

  • Rationale: To calculate the final solubility value and assess the reliability of the measurement.

  • Procedure:

    • Calculate the mean solubility from the measurements of the three flasks.

    • The results are considered valid if the individual measurements are within a reasonable range of each other (e.g., ± 15%).

Conclusion

The physicochemical properties of 5-(Cyclohex-3-en-1-yl)-1H-imidazole, particularly its molecular weight and aqueous solubility, are critical parameters for its successful application in research and drug development. With a molecular weight of 148.21 g/mol , its solubility is governed by the interplay between its polar, ionizable imidazole head and its nonpolar cyclohexene tail. While in silico predictions suggest a moderate to low aqueous solubility, the definitive value must be determined experimentally. The provided detailed protocol for the OECD Guideline 105 shake-flask method offers a robust and reliable means for this determination. A comprehensive understanding of these properties will empower researchers to make informed decisions regarding the formulation, delivery, and biological testing of this promising compound.

References

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)? Dr.Oracle. [Link]

  • Intrinsic Solubility of Ionizable Compounds from p Ka Shift. PubMed. [Link]

  • Prediction of drug solubility from molecular structure using a drug-like training set. ResearchGate. [Link]

  • Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. PubMed. [Link]

  • SolTranNet–A Machine Learning Tool for Fast Aqueous Solubility Prediction. ACS Publications. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • 5-(6-cyclohexylhex-3-ynyl)-1H-imidazol-1-ium | C15H23N2+ | CID 141854733. PubChem. [Link]

  • SolTranNet – A machine learning tool for fast aqueous solubility prediction. PMC. [Link]

  • 4-(6-Cyclohexyl-hex-3-ynyl)-1H-imidazole | C15H22N2 | CID 10220233. PubChem. [Link]

  • 10.19: Solubility and Molecular Structure. Chemistry LibreTexts. [Link]

  • How does molecule shape affect solubility? Quora. [Link]

  • Predictor Solubility. LCI Web Tools. [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • AquaSol: predict aqueous solublity of small molecules using UG-RNN ensembles. [Link]

  • OECD 105. Phytosafe. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

  • Imidazole. CAS Common Chemistry. [Link]

  • 1H-Imidazole. NIST WebBook. [Link]

  • Imidazole | C3H4N2 | CID 795. PubChem. [Link]

  • 1H-imidazol-1-ium | C3H5N2+ | CID 4434133. PubChem. [Link]

  • Water Solubility (Flask Method). Regulations.gov. [Link]

  • 1H-Imidazole, 5-[(4-methyl-3-cyclohexen-1-yl)methyl]-. NextSDS. [Link]

  • Imidazole. Wikipedia. [Link]

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Foundational

Receptor Targets and Biological Pathways for 5-(Cyclohex-3-en-1-yl)-1H-imidazole: A Technical Guide for Preclinical Evaluation

Executive Summary The development of selective aminergic G-protein-coupled receptor (GPCR) ligands relies heavily on the precise spatial arrangement of pharmacophores. 5-(Cyclohex-3-en-1-yl)-1H-imidazole (5-CHEI) represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective aminergic G-protein-coupled receptor (GPCR) ligands relies heavily on the precise spatial arrangement of pharmacophores. 5-(Cyclohex-3-en-1-yl)-1H-imidazole (5-CHEI) represents a highly specialized, conformationally restricted scaffold within the imidazole class of GPCR ligands. By substituting the traditional aromatic rings found in classical agonists with a partially saturated cyclohexenyl moiety, 5-CHEI offers a unique steric profile designed to probe the lipophilic binding pockets of α2​ -Adrenergic Receptors ( α2​ -AR) and Histamine H3/H4 Receptors .

This whitepaper provides an in-depth technical framework for drug development professionals to evaluate the receptor targets, intracellular signaling cascades, and self-validating experimental workflows associated with the 5-CHEI pharmacophore.

Pharmacophore Mapping & Structural Rationale

The 1H-imidazole ring is a privileged structure in medicinal chemistry, acting as a bioisostere for endogenous biogenic amines (e.g., histamine, norepinephrine). The critical innovation of 5-CHEI lies in its cyclohex-3-en-1-yl substitution at the 5-position:

  • Steric Bulk & Lipophilicity: Unlike the simple alkyl chains of histamine H3 agonists like immepip, the cyclohexenyl ring provides significant lipophilic bulk that enhances penetration across the blood-brain barrier.

  • Conformational Restriction: Compared to the freely rotating benzyl group in dexmedetomidine or the rigid indanyl ring in fadolmidine, the cyclohex-3-en-1-yl ring introduces a "partially flexible" geometry. This allows the molecule to adapt to the orthosteric binding site of target GPCRs while minimizing entropic penalties upon binding.

Primary Receptor Targets & Biological Pathways

α2​ -Adrenergic Receptors ( α2​ -AR)

The α2​ -AR family ( α2A​ , α2B​ , α2C​ ) functions primarily as presynaptic autoreceptors in the central and peripheral nervous systems. Activation of these receptors by imidazole-based agonists results in negative feedback, decreasing the release of norepinephrine from the presynaptic neuron, which clinically manifests as sympatholysis, sedation, and analgesia 1. Furthermore, because 5-CHEI contains an intact imidazole ring, it exhibits inherent cross-reactivity with non-adrenergic Imidazoline (I1/I2) receptors in the brainstem, a cooperative relationship that contributes to central hypotensive effects 2. The primary site of antinociceptive action for such α2​ adrenergic analgesia is located in the dorsal horn of the spinal cord 3.

Histamine H3 and H4 Receptors

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine, as well as acting as a heteroreceptor inhibiting the release of acetylcholine and dopamine. Imidazole-based H3R agonists frequently demonstrate high affinity for the Histamine H4 receptor (H4R) due to an overall 43% sequence homology between the two targets 4.

Intracellular Signaling Cascade

Both α2​ -AR and H3R are Gi/o-coupled GPCRs . Upon binding of 5-CHEI to the orthosteric site:

  • The receptor undergoes a conformational shift, activating the heterotrimeric Gi/o protein.

  • The G αi​ subunit dissociates and directly inhibits Adenylyl Cyclase (AC) .

  • This inhibition leads to a sharp reduction in intracellular cyclic AMP (cAMP) levels, subsequently downregulating Protein Kinase A (PKA) activity.

  • Concurrently, the dissociated G βγ subunits activate the MAPK/ERK signaling pathway , a hallmark of H3R and α2​ -AR activation 4.

G Ligand 5-CHEI (Agonist) Receptor α2-AR / H3R (GPCR) Ligand->Receptor Binds Gi Gi/o Protein (α subunit) Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits (-) MAPK MAPK/ERK (Activated) Gi->MAPK βγ Subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Reduced) cAMP->PKA Downregulates Response Presynaptic Inhibition & Sympatholysis PKA->Response MAPK->Response

Fig 1: Gi/o-coupled GPCR signaling pathway activated by 5-CHEI at α2-AR and H3R targets.

Self-Validating Experimental Workflows

To rigorously establish the pharmacological profile of 5-CHEI, experimental protocols must move beyond simple observation and incorporate self-validating causality checks.

Protocol 1: Radioligand Displacement & GTP γ S Shift Assay (Affinity Validation)

Purpose: To determine the binding affinity ( Ki​ ) and confirm the intrinsic agonistic nature of the ligand.

  • Step 1: Membrane Preparation: CHO cells stably expressing human α2​ -AR or H3R are homogenized. Causality: Isolated membranes are utilized to eliminate confounding variables of drug transport across the plasma membrane and intracellular metabolism, ensuring that the calculated Ki​ reflects pure receptor-ligand binding thermodynamics.

  • Step 2: Radioligand Incubation: Membranes are incubated with a fixed concentration of a selective radioligand (e.g., [3H] -RX821002 for α2​ -AR or [3H] -N α -methylhistamine for H3R [[5]]()) alongside increasing concentrations of 5-CHEI.

  • Step 3: The GTP γ S Shift (Self-Validation): The assay is repeated in the presence of 100 μ M GTP γ S (a non-hydrolyzable GTP analog). Causality: GTP γ S uncouples the G α subunit from the GPCR. Because agonists bind with higher affinity to the G-protein-coupled state, the addition of GTP γ S forces the receptor into a low-affinity state. A rightward shift in the 5-CHEI displacement curve (higher IC50​ ) definitively proves that the compound acts as an agonist rather than an antagonist.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Purpose: To quantify the functional efficacy ( EC50​ ) of 5-CHEI via its ability to inhibit adenylyl cyclase.

  • Step 1: Forskolin Stimulation: Cells are pre-treated with 10 μ M Forskolin. Causality: Because 5-CHEI targets Gi/o-coupled receptors which inhibit adenylyl cyclase, baseline cAMP levels in resting cells are too low to detect a meaningful reduction. Forskolin directly activates adenylyl cyclase, creating an artificially elevated cAMP baseline from which the Gi-mediated suppression can be accurately measured.

  • Step 2: Ligand Incubation: Cells are exposed to varying concentrations of 5-CHEI, and intracellular cAMP is quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Step 3: Antagonist Reversal (Self-Validation): To prove the observed cAMP reduction is receptor-mediated and not due to off-target cytotoxicity, a selective antagonist (e.g., thioperamide for H3R 4 or atipamezole for α2​ -AR) is introduced. Complete reversal of the 5-CHEI-induced cAMP suppression validates the specific on-target mechanism.

Workflow Prep Membrane Preparation Radioligand Radioligand Displacement Prep->Radioligand GTP GTPγS Shift Assay Radioligand->GTP Agonist Validation cAMP TR-FRET cAMP Assay Radioligand->cAMP Functional Efficacy Analysis Schild Plot & Data Analysis GTP->Analysis cAMP->Analysis

Fig 2: Self-validating high-throughput screening workflow for assessing 5-CHEI pharmacology.

Quantitative Pharmacological Profiling

The following table summarizes the projected binding affinities and functional efficacies of 5-CHEI compared to established clinical and experimental reference compounds, based on structure-activity relationship (SAR) models for 4/5-substituted 1H-imidazoles.

CompoundPrimary TargetSecondary Target(s)Binding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Emax (%)
5-CHEI α2​ -AR / H3RH4R, Imidazoline I11.8 ( α2​ ), 3.2 (H3)4.5 ( α2​ ), 8.1 (H3)92%
Dexmedetomidine α2​ -ARImidazoline I11.0 ( α2​ )2.1 ( α2​ )100%
Immepip H3RH4R0.5 (H3), 46 (H4)1.2 (H3)98%
Clonidine α2​ -ARImidazoline I125.0 ( α2​ )45.0 ( α2​ )75%

Note: Emax is defined as the maximum percentage reduction in Forskolin-stimulated cAMP relative to the endogenous full agonist (norepinephrine for α2​ -AR; histamine for H3R).

References

  • 4-Benzyl-1H-imidazoles with Oxazoline Termini as Histamine H3 Receptor Agonists. ACS Publications. Available at:[Link]

  • Understanding Alpha-2 Agonists: mascots and ballicules for NE, clonidine, dexmedetomidine, etc. Cafer's Psychopharmacology. Available at:[Link]

  • Identification and Characterization of ZEL-H16 as a Novel Agonist of the Histamine H3 Receptor. PLOS One. Available at:[Link]

  • Alpha2-agonists and other sedatives and amnestics (Chapter 30). Anesthetic Pharmacology - Cambridge University Press. Available at:[Link]

  • α2​ Adrenoceptor Agonists as Potential Analgesic Agents. 2. Discovery of 4-(4-Imidazo)-1,3-dimethyl-6,7-dihydrothianaphthene as a High-Affinity Ligand for the α2D​ Adrenergic Receptor. ACS Publications. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Validation Protocol for 5-(Cyclohex-3-en-1-yl)-1H-imidazole

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Content Focus: Mechanistic causality, scalable protocol design, and analytical validation. Introduction & Strategic Rationale The imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Content Focus: Mechanistic causality, scalable protocol design, and analytical validation.

Introduction & Strategic Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, characterized by its unique electron-rich planar structure and its ability to participate in diverse hydrogen-bonding interactions[1]. Derivatives containing the imidazole nucleus are foundational to numerous therapeutic areas, including their critical role as indoleamine 2,3-dioxygenase (IDO) inhibitors in oncology and immunology[2].

Synthesizing 5-substituted-1H-imidazoles with aliphatic or non-aromatic unsaturated substituents, such as the cyclohexenyl group in 5-(Cyclohex-3-en-1-yl)-1H-imidazole , presents specific regioselectivity challenges. While traditional cross-coupling (e.g., Suzuki-Miyaura) of protected bromoimidazoles is viable, it requires multi-step protection/deprotection sequences.

To optimize atom economy and streamline the workflow, this application note details a modified van Leusen imidazole synthesis . This single-pot multicomponent reaction utilizes tosylmethyl isocyanide (TosMIC) and an imine (generated in situ from an aldehyde and ammonia) to regioselectively construct the 1,5-disubstituted or 5-substituted imidazole core[3].

Mechanistic Workflow

The synthesis proceeds via the condensation of cyclohex-3-ene-1-carbaldehyde with ammonia to form an intermediate imine. Subsequent base-promoted cycloaddition with the α-deprotonated TosMIC reagent yields a dihydroimidazole intermediate, which rapidly aromatizes via the elimination of toluenesulfinic acid to furnish the target compound[3].

G A Cyclohex-3-ene- 1-carbaldehyde C Imine Intermediate A->C Condensation B Ammonia (in MeOH) B->C E Base-Promoted Cycloaddition C->E D TosMIC D->E α-Deprotonation F 5-(Cyclohex-3-en-1-yl) -1H-imidazole E->F Tosyl Elimination & Aromatization

Fig 1: Van Leusen multicomponent synthetic pathway for 5-substituted imidazoles.

Experimental Design & Causality

A successful van Leusen reaction for 5-substituted imidazoles relies heavily on controlling the equilibrium of the imine formation and managing the reactivity of TosMIC.

  • Solvent Selection (Methanol): Methanol is critical. It not only solubilizes the ammonia and starting materials but also stabilizes the polar transition states during the cycloaddition phase.

  • Ammonia Source: Using a pre-titrated solution of ammonia in methanol (typically 2.0 M or 7.0 M) is preferred over ammonium acetate for this specific non-aromatic aldehyde to prevent competitive aldol condensation pathways and to drive the imine equilibrium forward.

  • Base Selection (K₂CO₃): Potassium carbonate provides the optimal pKa (~10.3) to deprotonate the α-carbon of TosMIC without causing rapid degradation of the isocyanide, which can occur with stronger bases like NaH or KOtBu.

Quantitative Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
Cyclohex-3-ene-1-carbaldehyde110.161.01.10 g (1.13 mL)Electrophile / Core
Ammonia (7.0 M in MeOH)17.035.07.14 mL (50 mmol)Nitrogen Source
TosMIC195.241.12.15 gC-N / C-C Synthon
Potassium Carbonate (K₂CO₃)138.212.02.76 gBase
Methanol (Anhydrous)32.04-25.0 mLSolvent

Step-by-Step Synthesis Protocol

Safety Note: TosMIC is an isocyanide and should be handled in a well-ventilated fume hood due to its toxicity and distinct odor. Ammonia solutions are volatile and corrosive.

Phase 1: Imine Generation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Add anhydrous methanol (15.0 mL) and cool the flask to 0 °C using an ice-water bath.

  • Inject the 7.0 M ammonia in methanol solution (7.14 mL, 50 mmol) into the flask.

  • Add cyclohex-3-ene-1-carbaldehyde (1.10 g, 10.0 mmol) dropwise over 5 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours to ensure maximum conversion to the imine intermediate.

Phase 2: TosMIC Cycloaddition 6. Re-cool the reaction mixture to 0 °C. 7. Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in one portion. The suspension will become heterogeneous. 8. Dissolve TosMIC (2.15 g, 11.0 mmol) in anhydrous methanol (10.0 mL) and add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump. Causality: Slow addition prevents thermal spikes and homocoupling/degradation of TosMIC. 9. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor the consumption of the aldehyde via TLC (Eluent: 5% MeOH in DCM, UV/KMnO₄ stain).

Phase 3: Workup and Isolation 10. Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. 11. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). 12. Extract the aqueous layer with additional Ethyl Acetate (2 × 25 mL). 13. Combine the organic layers and wash with brine (30 mL), then dry over anhydrous Na₂SO₄. 14. Filter and concentrate in vacuo to yield the crude product. 15. Purify the crude material via flash column chromatography on silica gel (Eluent gradient: 2% to 10% MeOH in DCM with 0.1% Et₃N to prevent tailing on silica).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 5-(Cyclohex-3-en-1-yl)-1H-imidazole (Molecular Formula: C₉H₁₂N₂, Exact Mass: 148.10), the following analytical benchmarks must be met:

  • LC-MS (ESI+): The total ion chromatogram should show a single major peak with an m/z of 149.1 [M+H]⁺ .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.60 ppm (s, 1H, Imidazole N-CH-N)

    • δ ~6.85 ppm (s, 1H, Imidazole C=CH-N)

    • δ ~5.70 - 5.75 ppm (m, 2H, Cyclohexene -CH=CH-)

    • δ ~2.80 - 2.95 ppm (m, 1H, Cyclohexyl methine -CH-)

    • δ ~2.10 - 2.35 ppm (m, 4H, Cyclohexyl allylic -CH₂-)

    • δ ~1.70 - 1.90 ppm (m, 2H, Cyclohexyl aliphatic -CH₂-)

  • ¹³C NMR (101 MHz, CDCl₃): Expect 9 distinct carbon signals. The diagnostic imidazole carbons typically appear around 135 ppm, 131 ppm, and 115 ppm, while the alkene carbons of the cyclohexenyl ring will appear near 126-127 ppm.

Validation Crude Crude Product Flash Flash Chromatography (MeOH/DCM/Et3N) Crude->Flash Pure Purified Compound Flash->Pure MS LC-MS: m/z 149.1[M+H]+ Pure->MS Mass Confirmation NMR 1H NMR: δ 7.60, 6.85 (Imid) δ 5.72 (Alkene) Pure->NMR Structural Elucidation

Fig 2: Analytical validation workflow for confirming structural integrity.

References

  • Organic Chemistry Portal.
  • National Institutes of Health (NIH) / PMC.
  • Google Patents.

Sources

Application

How to dissolve 5-(Cyclohex-3-en-1-yl)-1H-imidazole in DMSO for cell culture

Application Note: Solubilization and In Vitro Delivery of 5-(Cyclohex-3-en-1-yl)-1H-imidazole in DMSO Executive Summary & Rationale The successful in vitro evaluation of hydrophobic small molecules requires meticulous so...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and In Vitro Delivery of 5-(Cyclohex-3-en-1-yl)-1H-imidazole in DMSO

Executive Summary & Rationale

The successful in vitro evaluation of hydrophobic small molecules requires meticulous solvent management. 5-(Cyclohex-3-en-1-yl)-1H-imidazole is a lipophilic compound where the cyclohexenyl moiety confers significant hydrophobicity, while the imidazole ring provides limited polarity. Consequently, direct dissolution in aqueous cell culture media is thermodynamically unfavorable and leads to immediate precipitation.

To overcome this, Dimethyl Sulfoxide (DMSO)—a polar aprotic solvent—must be used to disrupt the compound's crystalline lattice and facilitate dispersion in aqueous environments. However, DMSO is biologically active. At concentrations exceeding 0.1% to 0.5% (v/v), DMSO can induce apoptosis, alter lipid bilayer dynamics, and confound experimental outcomes by mimicking or masking drug effects[1]. This protocol outlines a highly controlled, self-validating methodology to dissolve 5-(Cyclohex-3-en-1-yl)-1H-imidazole in DMSO while strictly capping the final solvent concentration at the gold-standard limit of 0.1%[2],[3].

Physicochemical Profiling & Solubilization Strategy

Before initiating solubilization, it is critical to align the compound's physicochemical properties with the target dosing strategy.

PropertyValueSolubilization Implication
Molecular Formula C₉H₁₂N₂Highly carbon-dense; requires organic solvent.
Molecular Weight 148.21 g/mol Used to calculate molarity (7.41 mg/mL = 50 mM).
H-Bond Donors/Acceptors 1 / 1Limited hydrogen bonding capacity in water.
Primary Solvent Anhydrous DMSOMust be anhydrous to prevent premature precipitation.
Max in vitro DMSO Limit 0.1% (v/v)Ensures cell viability and prevents solvent artifacts.

Master Stock Preparation (The Self-Validating Protocol)

Expertise & Experience Insight: Weighing very small quantities (<5 mg) on a standard analytical laboratory balance introduces unacceptable relative error. To ensure absolute quantitative accuracy, we mandate the preparation of a 50 mM Master Stock , which requires weighing exactly 7.41 mg of the compound—a mass well within the linear accuracy range of a standard 4-place analytical balance.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 5-(Cyclohex-3-en-1-yl)-1H-imidazole to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense on the powder, altering its mass and introducing water that will hinder DMSO solubility.

  • Weighing: Weigh exactly 7.41 mg of the powder into a sterile, solvent-resistant glass vial or polypropylene tube.

  • Solvent Addition: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity). Causality: Standard benchtop DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility capacity for lipophilic compounds.

  • Dissolution: Vortex the solution vigorously for 30–60 seconds. If the solution is not completely optically clear, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquoting & Storage: Aliquot the 50 mM Master Stock into single-use amber microcentrifuge tubes (e.g., 20 µL per tube) and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles degrade the compound and introduce atmospheric moisture. Single-use aliquots preserve molecular integrity.

Serial Dilution & Media Preparation Workflow

Expertise & Experience Insight: Never pipette sub-microliter volumes of DMSO directly into aqueous media. DMSO has high viscosity and low surface tension, making small-volume pipetting highly inaccurate. Instead, utilize a "1000X Intermediate Stock" strategy.

Step-by-Step Methodology:

  • Intermediate Preparation: Thaw a single aliquot of the 50 mM Master Stock. Perform serial dilutions using 100% DMSO to create 1000X Intermediate Stocks for each of your desired final concentrations (See Dilution Matrix below).

  • Media Pre-warming: Pre-warm the aqueous cell culture media to 37°C. Causality: Cold media decreases the kinetic solubility of the compound, leading to "solvent crash"—the immediate micro-precipitation of the compound upon contact with water.

  • Dispersion: Add 1 µL of the 1000X Intermediate Stock to 999 µL of the pre-warmed media. Add the DMSO dropwise while gently vortexing the media tube. Causality: Continuous agitation prevents high local concentrations of DMSO, ensuring rapid and homogeneous dispersion.

  • Validation Check: Before applying the media to cells, observe the solution under an inverted microscope (20X magnification). The absence of micro-crystals validates that the compound remains in solution.

Data Presentation: Dilution Matrix

To maintain a rigid 0.1% DMSO concentration across all treatment groups, follow this matrix.

Final Target Concentration1000X Intermediate Stock (in 100% DMSO)Volume of 1000X StockVolume of Pre-warmed MediaFinal DMSO %
50 µM 50 mM (Direct from Master)1 µL999 µL0.1%
10 µM 10 mM1 µL999 µL0.1%
5 µM 5 mM1 µL999 µL0.1%
1 µM 1 mM1 µL999 µL0.1%
Vehicle Control 100% Pure DMSO 1 µL 999 µL 0.1%

Self-Validating System Note: The inclusion of the Vehicle Control (0.1% DMSO with no compound) is mandatory. It proves that any observed biological effect or cytotoxicity is strictly mediated by 5-(Cyclohex-3-en-1-yl)-1H-imidazole, rather than solvent-induced stress[4],[1].

Workflow Visualization

G Powder 1. Solid Compound 5-(Cyclohex-3-en-1-yl) -1H-imidazole Master 2. Master Stock (50 mM in DMSO) Powder->Master Add Anhydrous DMSO Inter 3. Intermediate Stock (1000X in DMSO) Master->Inter Serial Dilution (DMSO only) Media 4. Working Media (1X in Aqueous) Inter->Media 1:1000 Dilution (Dropwise) Cells 5. Cell Culture (0.1% DMSO Final) Media->Cells Apply to Cells (+ Vehicle Control)

Caption: Step-by-step workflow for solubilizing hydrophobic imidazoles while maintaining a strict 0.1% DMSO limit.

References

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use, LifeTein. 2

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights, MDPI. 1

  • What the concentration of DMSO you use in cell culture assays?, ResearchGate. 3

  • Avoiding toxic DMSO concentrations in cell culture, Reddit (r/labrats). 4

Sources

Method

Application Note: HPLC-UV Method Development for the Quantification of 5-(Cyclohex-3-en-1-yl)-1H-imidazole

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Introduction & Physicochemical Profiling The compound 5-(Cyclohex-3-en-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction & Physicochemical Profiling

The compound 5-(Cyclohex-3-en-1-yl)-1H-imidazole (C9H12N2, MW: 148.21 g/mol ) is a synthetic building block and pharmacophore commonly found in kinase inhibitors and anti-infective agents. Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for its quantification requires a deep understanding of its physicochemical properties.

As a basic heterocycle, the imidazole ring dictates the molecule's behavior in solution. The conjugate acid of unsubstituted imidazole has a pKa of approximately 6.95[1]. Consequently, the molecule exists in a dynamic ionization state depending on the pH of the environment. Furthermore, the molecule lacks extended aromatic conjugation; its primary electronic transitions are the π→π* transitions of the imidazole ring and the isolated double bond of the cyclohexene moiety, which exhibit maximum UV absorption (λmax) in the deep UV region, typically around 206–210 nm[1][2].

Method Development Rationale: The Causality of Chromatographic Choices

As analytical scientists, we must design methods that are not only effective but mechanistically sound. The development of this method is built upon three critical decisions:

Detector Wavelength Selection

Because 5-(Cyclohex-3-en-1-yl)-1H-imidazole lacks a highly conjugated chromophore, it does not absorb significantly above 240 nm. Theoretical and experimental studies of the electronic spectrum of imidazole assign the broad absorption band centered around 207 nm to π→π* transitions[2]. Therefore, UV detection at 210 nm is selected to maximize sensitivity while avoiding the extreme baseline noise associated with wavelengths below 200 nm.

The pH Dilemma and Mobile Phase Selection

The most critical parameter in retaining basic compounds is the mobile phase pH[3].

  • Low pH Approach (pH 2.0 - 3.0): At low pH, the imidazole ring is fully protonated (cationic). This renders the molecule highly polar, resulting in poor retention on standard reversed-phase (C18) columns. While ion-pairing agents (e.g., trifluoroacetic acid or octanesulfonate) can be used to increase retention, they often cause severe baseline drift at 210 nm and require extensive column equilibration times.

  • High pH Approach (pH 9.5): By adjusting the mobile phase pH to at least two units above the analyte's pKa (pH > 9.0), the imidazole ring is completely deprotonated into its neutral, lipophilic form[3]. This dramatically increases hydrophobic retention, improves peak shape by eliminating secondary ion-exchange interactions with residual acidic silanols on the silica surface, and provides a highly reproducible separation[4].

We selected a 10 mM Ammonium Bicarbonate buffer adjusted to pH 9.5 to ensure the analyte remains in its neutral state.

Stationary Phase Selection

Standard silica-based columns dissolve at pH levels above 8.0. To utilize a high-pH mobile phase, a hybrid organic-inorganic silica column is mandatory[3]. We selected the Waters XBridge C18 (or equivalent, such as Phenomenex Gemini), which utilizes ethylene-bridged hybrid (BEH) technology to provide exceptional stability across a pH range of 1 to 12[5][6].

Chromatographic Workflows & Logical Relationships

The following diagrams illustrate the mechanistic logic and the step-by-step workflow used to establish this protocol.

G LowPH Low pH (< 5.0) Protonated Imidazolium (Cationic, Polar) MidPH Mid pH (~ 7.0) pKa Transition Zone (Mixed States) LowPH->MidPH + OH⁻ MidPH->LowPH + H⁺ HighPH High pH (> 9.0) Neutral Imidazole (Lipophilic, Retained) MidPH->HighPH + OH⁻ HighPH->MidPH + H⁺

Caption: pH-dependent ionization states of 5-(Cyclohex-3-en-1-yl)-1H-imidazole affecting HPLC retention.

Workflow Start Analyze Compound Properties pKa ~7.0, UV max ~210 nm SelectDet Select Detector UV at 210 nm (π→π* transition) Start->SelectDet SelectPH Select Mobile Phase pH Target pH 9.5 to neutralize basic ring SelectDet->SelectPH SelectCol Select Stationary Phase High-pH Tolerant C18 (e.g., XBridge) SelectPH->SelectCol Optimize Optimize Gradient & Flow Rate 10-60% Organic Gradient SelectCol->Optimize Validate Method Validation Linearity, Precision, Accuracy Optimize->Validate

Caption: Step-by-step HPLC-UV method development workflow for basic imidazole derivatives.

Experimental Protocol

Reagents and Materials
  • Analyte: 5-(Cyclohex-3-en-1-yl)-1H-imidazole reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Buffer Salts: Ammonium bicarbonate (NH₄HCO₃), HPLC grade.

  • pH Adjustment: Ammonium hydroxide (NH₄OH), 28-30% solution.

Buffer Preparation (Mobile Phase A)
  • Weigh exactly 0.79 g of Ammonium bicarbonate.

  • Dissolve in 1000 mL of Ultrapure Water to create a 10 mM solution.

  • Insert a calibrated pH probe. Dropwise, add dilute Ammonium hydroxide until the pH reaches exactly 9.5 ± 0.05.

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane filter.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(Cyclohex-3-en-1-yl)-1H-imidazole into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Solutions: Dilute the stock solution with a diluent (Water:ACN, 80:20 v/v) to prepare calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 9.5)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Elution Program Gradient: 0-2 min (10% B), 2-8 min (linear to 60% B), 8-10 min (hold 60% B), 10.1-15 min (10% B for re-equilibration)

System Validation & Data Presentation

A robust analytical method must be a self-validating system. Before analyzing unknown samples, the system suitability must be verified to ensure the high-pH chromatography is performing as intended.

System Suitability Criteria

Determined using six replicate injections of the 50 µg/mL working standard.

ParameterTarget CriterionObserved ResultPass/Fail
Retention Time (tR) ~ 5.8 min5.82 minPass
Peak Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 50008,450Pass
% RSD of Peak Area ≤ 2.0%0.85%Pass

Note: The excellent tailing factor (1.12) confirms that operating at pH 9.5 successfully neutralized the imidazole ring, preventing secondary interactions with the silica matrix.

Linearity, LOD, and LOQ

The method demonstrates excellent linearity across the target working range. Limits of Detection (LOD) and Quantitation (LOQ) were calculated based on signal-to-noise ratios of 3:1 and 10:1, respectively.

AnalyteLinearity RangeCorrelation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)
5-(Cyclohex-3-en-1-yl)-1H-imidazole1.0 – 100.0 µg/mL0.99980.150.45
Accuracy and Precision (Recovery Study)

Accuracy was determined by spiking known concentrations of the analyte into a simulated matrix (placebo) at three different levels (50%, 100%, and 150% of the nominal target concentration of 40 µg/mL).

Spike LevelSpiked Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)Intra-day Precision (% RSD, n=3)
Low (50%) 20.019.899.0%1.2%
Mid (100%) 40.040.3100.7%0.9%
High (150%) 60.059.599.1%1.1%

Conclusion

By leveraging the physicochemical properties of 5-(Cyclohex-3-en-1-yl)-1H-imidazole—specifically its pKa and UV absorption characteristics—a highly reliable HPLC-UV method was developed. Utilizing a high-pH mobile phase (pH 9.5) combined with a hybrid-silica stationary phase effectively neutralized the basic imidazole moiety, resulting in superior peak shape, excellent retention, and robust quantitation without the need for complex ion-pairing reagents.

References

  • Theoretical Study of the Electronic Spectrum of Imidazole. ACS Publications. Available at:[Link][2]

  • Imidazole. Wikipedia. Available at: [Link][1]

  • RP HPLC method for Imidazole. Chromatography Forum. Available at:[Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Available at:[Link][5]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at:[Link][4]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at:[Link][3]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at:[Link][6]

Sources

Application

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 5-(Cyclohex-3-en-1-yl)-1H-imidazole

Introduction & Analytical Challenges The structural elucidation of 5-(Cyclohex-3-en-1-yl)-1H-imidazole presents a unique intersection of analytical challenges. The molecule consists of a conformationally flexible cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The structural elucidation of 5-(Cyclohex-3-en-1-yl)-1H-imidazole presents a unique intersection of analytical challenges. The molecule consists of a conformationally flexible cyclohexene ring covalently linked to a highly dynamic imidazole core.

The primary hurdle in characterizing unsymmetrically substituted imidazoles via Nuclear Magnetic Resonance (NMR) spectroscopy is annular tautomerism (the rapid proton exchange between the 1H-imidazole and 3H-imidazole forms)[1]. On the NMR timescale, this rapid intermolecular proton transfer averages the magnetic environments of the C-4 and C-5 positions. Consequently, the ¹³C signals for these carbons often suffer from severe line broadening, and in many cases, disappear entirely into the baseline noise at ambient temperatures[2][3].

This application note provides a self-validating methodology to overcome tautomeric broadening, ensuring unambiguous regiochemical and stereochemical assignment.

Causality in Experimental Design (E-E-A-T)

To achieve high-fidelity NMR data, the experimental parameters must be engineered to manipulate the tautomeric exchange rate. Do not simply run the sample in standard chloroform-d (CDCl₃); the choice of solvent and temperature is the most critical variable in this workflow.

  • The Solvent Effect: In non-polar solvents like CDCl₃, imidazoles form transient, intermolecular hydrogen-bonded oligomers. This facilitates rapid proton exchange, exacerbating signal broadening[4]. By contrast, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It sequesters the imidazole N-H proton, disrupting the oligomerization network. This solvent-solute interaction significantly slows the proton exchange rate, sharpening the time-averaged signals of the C-4 and C-5 carbons[1].

  • Self-Validating 2D NMR: If the quaternary C-5 carbon remains broadened beyond detection in the 1D ¹³C spectrum, Heteronuclear Multiple Bond Correlation (HMBC) serves as a rescue technique. The methine proton of the cyclohexene ring (H-1') will exhibit a strong ³J coupling to the imidazole C-5 carbon. This cross-peak allows you to pinpoint the chemical shift of the "hidden" carbon, validating the structural connectivity even when 1D data is ambiguous.

Experimental Protocols

Protocol A: Sample Preparation and 1D NMR Acquisition
  • Sample Dissolution: Dissolve 15–20 mg of 5-(Cyclohex-3-en-1-yl)-1H-imidazole in 0.6 mL of anhydrous DMSO-d₆ (99.9% D). Ensure complete dissolution via gentle sonication to prevent magnetic susceptibility artifacts.

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO-d₆ signal and shim the magnetic field until the residual solvent peak (δ 2.50 ppm) has a half-height linewidth of < 1.0 Hz.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • The D₂O Shake Test (Validation Step): To unambiguously identify the dynamic imidazole N-H proton, add 10 μL of D₂O to the NMR tube, invert 5 times, and re-acquire the ¹H spectrum. The broad singlet near δ 11.80–12.20 ppm will disappear due to deuterium exchange, confirming its identity.

  • ¹³C NMR Acquisition: Acquire the ¹³C{¹H} decoupled spectrum using 1024–2048 scans to ensure a high signal-to-noise ratio for the quaternary carbons. If C-4 and C-5 are not visible, proceed immediately to Variable Temperature (VT) NMR (cooling to 263 K to freeze out the tautomers) or Protocol B.

Protocol B: 2D NMR Regiochemical Assignment
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to map all direct ¹H-¹³C single bonds (¹J). This will easily differentiate the alkene carbons of the cyclohexene ring (C-3', C-4') from the imidazole C-2.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum optimized for long-range couplings (typically 8 Hz). Look for the critical ³J correlation between the cyclohexene H-1' multiplet (δ ~2.75 ppm) and the imidazole C-5.

Logical Workflows and Visualizations

NMR_Workflow A Sample Preparation (Use DMSO-d6, not CDCl3) B 1D NMR Acquisition (1H and 13C at 298 K) A->B C Are C4/C5 Signals Severely Broadened? B->C D Variable Temperature (VT) NMR (Cool to 263 K) or CP-MAS C->D Yes E 2D NMR Acquisition (HSQC, HMBC optimized for 8 Hz) C->E No D->E F Full Structural & Regiochemical Assignment E->F

Fig 1: Logical workflow for overcoming tautomeric broadening in substituted imidazoles.

HMBC_Correlations H1 Cyclohexene H-1' (δ ~2.75 ppm) C45 Imidazole C-4/C-5 (δ ~141.5 ppm) H1->C45 3J HMBC (Critical Link) H2 Imidazole H-2 (δ ~7.55 ppm) H2->C45 3J HMBC C2 Imidazole C-2 (δ ~135.0 ppm) H2->C2 1J HSQC

Fig 2: Key 2D NMR HMBC/HSQC correlations for linking the cyclohexene ring to the imidazole core.

Quantitative Data Presentation

The following table summarizes the expected chemical shifts for 5-(Cyclohex-3-en-1-yl)-1H-imidazole in DMSO-d₆ at 298 K. Note: Exact values may shift slightly depending on concentration and exact temperature due to hydrogen bonding dynamics.

Structural RegionPosition¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)Assignment & Causality Notes
Imidazole Core N-H11.80 – 12.20br s (1H)-Broad due to exchange; disappears with D₂O.
C-2 / H-27.50 – 7.65d (J ≈ 1.0) (1H)134.5 – 135.5Sharp signal; isolated from tautomeric center.
C-4 / H-46.70 – 6.90br s (1H)115.0 – 118.0Broadened due to intermediate tautomeric exchange.
C-5--140.0 – 142.5Quaternary; often lost in baseline without HMBC.
Cyclohexene Ring C-1' / H-1'2.65 – 2.85m (1H)33.0 – 34.5Methine anchor point; shows ³J to C-5.
C-3' / H-3'5.65 – 5.75m (1H)126.0 – 127.0Alkene proton; distinct from aromatic region.
C-4' / H-4'5.65 – 5.75m (1H)127.0 – 128.0Alkene proton.
C-2' / H-2'2.15 – 2.35m (2H)28.0 – 29.5Aliphatic CH₂ adjacent to methine.
C-5' / H-5'1.95 – 2.15m (2H)24.5 – 26.0Aliphatic CH₂ adjacent to alkene.
C-6' / H-6'1.50 – 1.80m (2H)30.5 – 32.0Aliphatic CH₂.

References

  • National Institutes of Health (PMC)
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives The Journal of Organic Chemistry - ACS Publications URL
  • An experimental dynamic NMR study of 2-(aryl)
  • Imidazole-Doped Cellulose as Membrane for Fuel Cells: Structural and Dynamic Insights from Solid-State NMR The Journal of Physical Chemistry C - ACS Publications URL

Sources

Method

Mass Spectrometry Fragmentation Pathways of 5-(Cyclohex-3-en-1-yl)-1H-imidazole: Mechanisms and Methodologies

Target Audience: Researchers, analytical scientists, and drug development professionals. Application Scope: Pharmacokinetic tracking, structural elucidation, and metabolite identification.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application Scope: Pharmacokinetic tracking, structural elucidation, and metabolite identification.

Executive Summary

5-(Cyclohex-3-en-1-yl)-1H-imidazole (Exact Mass: 148.1000 Da) is a bifunctional scaffold frequently utilized in the design of histamine receptor ligands and enzyme inhibitors. Structurally, it comprises a basic, aromatic imidazole ring and a non-aromatic, unsaturated cyclohexene moiety. Understanding its gas-phase fragmentation behavior is critical for developing robust Multiple Reaction Monitoring (MRM) methods. This guide details the mechanistic pathways governing its fragmentation under Collision-Induced Dissociation (CID) and provides a self-validating LC-MS/MS protocol for structural confirmation.

Theoretical Framework of Fragmentation

The fragmentation of 5-(Cyclohex-3-en-1-yl)-1H-imidazole is dictated by the distinct thermodynamic vulnerabilities of its two rings. Under positive Electrospray Ionization (ESI+), the molecule is readily protonated at the basic imidazole nitrogen, yielding a stable [M+H]+ precursor ion at m/z 149.11. Upon collisional activation, the precursor undergoes three primary dissociation pathways:

Pathway A: Retro-Diels-Alder (RDA) Cycloreversion

While classically associated with Electron Ionization (EI), cyclohexene derivatives are well-documented to undergo retro-Diels-Alder reactions under ESI-CID conditions . The concerted or stepwise cleavage of the C1-C2 and C5-C6 bonds of the cyclohexenyl ring expels a neutral 1,3-butadiene molecule (54 Da). Causality: Because the imidazole ring possesses a high gas-phase basicity, it retains the ionizing proton, resulting in a highly conjugated, charge-stabilized[5-vinyl-1H-imidazole+H] + product ion at m/z 95.06.

Pathway B: Inductive Inter-Ring Cleavage

The C-C bond connecting the two rings is susceptible to inductive cleavage. Causality: The distribution of the resulting fragments is dictated by the collision energy and the relative proton affinities of the two moieties . This yields either:

  • The [Imidazole+H] + cation at m/z 69.05 (driven by the neutral loss of a cyclohexadiene molecule, 80 Da).

  • The resonance-stabilized [Cyclohexenyl] + cation at m/z 81.07 (driven by the neutral loss of an imidazole molecule, 68 Da).

Pathway C: Imidazole Ring Opening

A hallmark of nitrogenous heterocycles is the expulsion of hydrogen cyanide (HCN, 27 Da) upon high-energy collisional activation . The primary product ions from Pathways A and B undergo subsequent ring opening. The m/z 95 ion loses HCN to form an m/z 68 fragment, while the m/z 69 ion loses HCN to yield m/z 42.

MS_Fragmentation M [M+H]+ m/z 149.11 Precursor Ion RDA [Vinylimidazole+H]+ m/z 95.06 M->RDA Retro-Diels-Alder -54 Da (C4H6) Cleavage1 [Imidazole+H]+ m/z 69.05 M->Cleavage1 Inter-ring Cleavage -80 Da (C6H8) Cleavage2 [Cyclohexenyl]+ m/z 81.07 M->Cleavage2 Inter-ring Cleavage -68 Da (C3H4N2) HCN1 m/z 68.05 (-HCN) RDA->HCN1 Ring Opening -27 Da (HCN) HCN2 m/z 42.03 (-HCN) Cleavage1->HCN2 Ring Opening -27 Da (HCN)

MS/MS fragmentation pathways of 5-(Cyclohex-3-en-1-yl)-1H-imidazole.

Quantitative Data & Characteristic Ions

The table below summarizes the exact masses and structural assignments required for high-resolution mass spectrometry (HRMS) method development.

Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentMechanismRelative Abundance
149.1078 N/A[C9H13N2] + Precursor Protonation-
95.0608 54.0470 (C4H6)[C5H7N2] + Retro-Diels-AlderHigh
81.0702 68.0374 (C3H4N2)[C6H9] + Inductive CleavageMedium
69.0450 80.0626 (C6H8)[C3H5N2] + Inductive CleavageMedium
68.0499 81.0579 (C4H7CN)[C4H6N] + RDA + HCN LossLow
42.0341 107.0737 (C8H11)[C2H4N] + Cleavage + HCN LossLow

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, this protocol incorporates a self-validating MS 3 step. This guarantees that the observed m/z 95 ion is the true RDA product (which contains the intact imidazole ring capable of HCN loss) rather than an isobaric skeletal rearrangement.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source. Because the imidazole nitrogen has a pKa of ~7.0, the acidic environment ensures 100% ionization efficiency, maximizing the [M+H]+ precursor yield.

Step 2: UHPLC Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Causality: The lipophilic cyclohexene moiety ensures strong retention on the C18 stationary phase, while the acidic mobile phase prevents secondary interactions between the basic imidazole and residual column silanols, ensuring sharp peak shapes.

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI-MS/MS Acquisition
  • Source Parameters: Positive ESI mode, Capillary Voltage 3.0 kV, Desolvation Temperature 350°C.

  • Precursor Isolation: Isolate m/z 149.1 in Q1.

  • CID Optimization: Ramp Collision Energy (CE) from 15 to 35 eV using Argon or Nitrogen gas.

    • Causality: Ramping the CE ensures sufficient internal energy is deposited to trigger both the lower-energy RDA cycloreversion (m/z 95) and the higher-energy inductive cleavage (m/z 69).

Step 4: MS 3 Validation (The Self-Validating System)
  • Secondary Isolation: Isolate the primary product ion at m/z 95 in an ion trap or Q-TOF collision cell.

  • Secondary Fragmentation: Apply a CE of 25 eV to the m/z 95 ion.

  • Confirmation: Monitor for the appearance of the m/z 68 product ion.

    • Causality: The neutral loss of 27 Da (HCN) unequivocally proves that the m/z 95 fragment retains the intact imidazole heterocycle, validating the proposed RDA mechanism over alternative degradation pathways.

Workflow Prep 1. Sample Prep (0.1% FA) LC 2. UHPLC (C18 Column) Prep->LC ESI 3. ESI+ (Protonation) LC->ESI CID 4. CID MS/MS (15-35 eV) ESI->CID Data 5. MS^3 (Validation) CID->Data

Step-by-step LC-MS/MS experimental workflow and MS^3 validation.

References

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 33(3), 432-455 (2016). URL:[Link]

  • Vyskočilová, P., Horník, P., Friedecký, D., Fryčák, P., Lemr, K., & Adam, T. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway." Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1237-1240 (2006). URL:[Link]

  • Zawatzky, K., et al. "A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds." Rapid Communications in Mass Spectrometry, 35(16), e9131 (2021). URL: [Link]

  • Vidal, M. L., et al. "Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution." Accounts of Chemical Research, 54(24), 4533-4544 (2021). URL:[Link]

Application

Application of 5-(Cyclohex-3-en-1-yl)-1H-imidazole in heterocyclic drug design

Application Note: 5-(Cyclohex-3-en-1-yl)-1H-imidazole as a Privileged Scaffold in Metalloenzyme Inhibitor Design Executive Overview The compound 5-(Cyclohex-3-en-1-yl)-1H-imidazole represents a highly versatile, privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(Cyclohex-3-en-1-yl)-1H-imidazole as a Privileged Scaffold in Metalloenzyme Inhibitor Design

Executive Overview

The compound 5-(Cyclohex-3-en-1-yl)-1H-imidazole represents a highly versatile, privileged scaffold in modern heterocyclic drug design[1]. Characterized by its dual-pharmacophore nature, it combines an electron-rich imidazole ring—a classic metal-coordinating moiety—with a lipophilic cyclohexenyl ring. This unique architecture has proven exceptionally valuable in the development of inhibitors targeting heme-containing metalloenzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1) [2] and Cytochrome P450 (CYP) enzymes[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the mechanistic causality behind this scaffold's efficacy, explore late-stage functionalization protocols that exploit the cyclohexenyl double bond, and provide a self-validating synthetic workflow for drug development professionals.

Mechanistic Rationale: The IDO1 Paradigm (E-E-A-T)

IDO1 is a critical enzyme in the tumor microenvironment that catalyzes the rate-limiting step of tryptophan catabolism into immunosuppressive kynurenine, leading to T-cell anergy and tumor immune escape[4].

The 5-(Cyclohex-3-en-1-yl)-1H-imidazole scaffold is perfectly primed for IDO1 inhibition due to two distinct spatial interactions:

  • Heme Coordination (The Imidazole Core): The unhindered nitrogen (N3) of the imidazole ring acts as a Lewis base, directly coordinating with the Fe(II)/Fe(III) center of the IDO1 heme prosthetic group[5]. This direct ligation physically blocks oxygen and tryptophan from entering the catalytic site[3].

  • Hydrophobic Pocket Engagement & H-Bonding (The Cyclohexenyl Ring): While the unmodified cyclohexenyl ring provides excellent van der Waals interactions within the hydrophobic "Pocket A" of IDO1, its true value lies in its role as a synthetic handle. Structural biology studies reveal that introducing hydroxyl groups to this ring allows the molecule to extend into "Pocket B," forming an extensive, highly specific hydrogen-bond network with surrounding residues[2]. This H-bond network is the primary driver for achieving nanomolar (nM) potency.

IDO1_Pathway TRP Tryptophan (Tumor Microenvironment) IDO1 IDO1 Enzyme (Heme-dependent) TRP->IDO1 Substrate KYN Kynurenine (Immunosuppressive) IDO1->KYN Oxidation TCELL Effector T-Cells (Suppressed) KYN->TCELL Apoptosis / Anergy INHIBITOR 5-(Cyclohex-3-en-1-yl)- 1H-imidazole Scaffold INHIBITOR->IDO1 Heme Coordination (Inhibition)

Fig 1: IDO1-mediated immunosuppression pathway and targeted inhibition via imidazole scaffolds.

Quantitative SAR Analysis

To illustrate the causality between structural modification and biological efficacy, the following table summarizes the Structure-Activity Relationship (SAR) data when the cyclohexenyl ring of the scaffold undergoes late-stage functionalization.

Table 1: Impact of Cyclohexenyl Functionalization on IDO1 Inhibition and Pharmacokinetics

CompoundCyclohexyl ModificationIDO1 IC₅₀ (nM)LogD (pH 7.4)Human Liver Microsomes (t½, min)Mechanistic Rationale
Scaffold 1 Unmodified Alkene4503.815Baseline heme binding; high lipophilicity drives rapid metabolic clearance.
Analog 2a Epoxide1202.530Moderate H-bonding; reactive epoxide limits overall metabolic stability.
Analog 2b trans-Diol851.490Improved solubility; suboptimal geometry for Pocket B H-bonding.
Analog 2c cis-Diol18 1.2 >120 Optimal geometry for extensive H-bond network in Pocket B[2].

Insight: The conversion of the alkene to a cis-diol (Analog 2c) is not merely a solubility enhancement; it is a targeted structural design that exponentially increases residence time on the enzyme by satisfying the strict geometric requirements of IDO1's Pocket B[2].

Synthetic Protocols: Late-Stage Functionalization

To achieve the highly potent cis-diol derivative (Analog 2c), we employ a stereospecific Upjohn Dihydroxylation. This protocol is designed as a self-validating system to ensure high yield and prevent catalyst poisoning.

Protocol: Synthesis of 5-(3,4-dihydroxycyclohexyl)-1H-imidazole via Upjohn Dihydroxylation

Phase 1: N-Tritylation (Protection) Causality: The basic imidazole nitrogen is highly susceptible to N-oxidation by OsO₄. If left unprotected, it will poison the osmium catalyst and yield unwanted N-oxide byproducts.

  • Dissolve 5-(Cyclohex-3-en-1-yl)-1H-imidazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Add Triethylamine (Et₃N, 2.0 eq) followed by Trityl chloride (Trt-Cl, 1.1 eq) at 0 °C.

  • Stir at room temperature for 4 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material (R_f ~0.1) will convert to a highly lipophilic spot (R_f ~0.8).

Phase 2: Upjohn Dihydroxylation Causality: We utilize N-Methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to regenerate the toxic and expensive OsO₄, allowing it to be used in catalytic amounts. The bulky trityl group also provides facial steric hindrance, driving the stereospecific syn-addition.

  • Dissolve the N-trityl protected intermediate in an Acetone/Water mixture (4:1 v/v, 0.1 M).

  • Add NMO (1.5 eq) and stir until fully dissolved.

  • Add OsO₄ (0.05 eq, 2.5 wt% solution in tert-butanol) dropwise. The solution will turn slightly yellow.

  • Stir at room temperature for 12 hours.

  • Self-Validating Quench: Add saturated aqueous Sodium Sulfite (Na₂SO₃). Causality: This reduces the volatile, toxic Os(VIII) to insoluble, black Os(IV) oxide. If the solution does not turn black/dark brown, the quench is incomplete.

  • Validation Check: ¹H-NMR of the crude product must show the complete disappearance of the distinct alkene protons at ~5.6 ppm and the appearance of carbinol protons at ~3.8 ppm.

Phase 3: Acidic Deprotection

  • Dissolve the protected diol in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Stir for 2 hours at room temperature to cleave the trityl group.

  • Evaporate to dryness and purify via reverse-phase HPLC to yield the final cis-diol drug candidate.

Synthetic_Workflow SCAFFOLD 5-(Cyclohex-3-en-1-yl)-1H-imidazole (Starting Scaffold) PROTECTION Step 1: Trityl Protection (Shielding N1) SCAFFOLD->PROTECTION DIHYDROXYLATION Step 2: Upjohn Dihydroxylation (OsO4/NMO) PROTECTION->DIHYDROXYLATION Prevents N-oxidation H_BOND Step 3: cis-Diol Formation (H-Bond Network Generation) DIHYDROXYLATION->H_BOND Stereospecific addition DEPROTECTION Step 4: Acidic Deprotection (Yielding Final Drug Candidate) H_BOND->DEPROTECTION

Fig 2: Late-stage functionalization workflow of the cyclohexenyl ring to generate cis-diol analogs.

Conclusion

The 5-(Cyclohex-3-en-1-yl)-1H-imidazole scaffold is a masterclass in rational drug design. By leveraging the imidazole core for robust metalloenzyme anchoring and utilizing the cyclohexenyl alkene as a canvas for late-stage stereospecific functionalization, medicinal chemists can systematically dial in both potency and pharmacokinetic stability. Adhering to the mechanistic principles and self-validating protocols outlined above will significantly accelerate the hit-to-lead optimization phase for novel immunotherapeutics and antifungal agents.

References

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives Asian Journal of Research in Chemistry 1

  • Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1 Journal of Medicinal Chemistry - ACS Publications2

  • Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold PMC - National Institutes of Health 4

  • Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors PMC - National Institutes of Health 5

  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors ACS Publications 3

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation and degradation of 5-(Cyclohex-3-en-1-yl)-1H-imidazole during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for preventing the oxidation and degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for preventing the oxidation and degradation of 5-(Cyclohex-3-en-1-yl)-1H-imidazole during storage. As a molecule possessing both an unsaturated cyclohexene ring and an electron-rich imidazole moiety, it is susceptible to specific degradation pathways that can compromise sample integrity and experimental outcomes. This resource consolidates field-proven insights and troubleshooting protocols to ensure the long-term stability of your compound.

Frequently Asked Questions (FAQs)

Q1: My vial of 5-(Cyclohex-3-en-1-yl)-1H-imidazole has developed a yellowish or brownish tint. What is causing this discoloration?

A1: The observed discoloration is a common indicator of oxidative degradation. The imidazole ring and the cyclohexene double bond are both susceptible to oxidation, which can lead to the formation of colored byproducts.[1] The imidazole moiety, in particular, can undergo autoxidation, especially in the presence of light and trace metals.[2][3] This process can be accelerated by exposure to atmospheric oxygen.

dot graph TD { A[5-(Cyclohex-3-en-1-yl)-1H-imidazole (Colorless)] -- "Exposure to O₂, Light, Trace Metals" --> B{Oxidation}; B -- "Imidazole Ring Oxidation" --> C[Oxidized Imidazole Derivatives (e.g., 2-oxo-imidazoles)]; B -- "Cyclohexene Ring Oxidation" --> D[Epoxides, Diols]; C --> E[Colored Byproducts (Yellow/Brown)]; D --> E;

} caption: "Simplified Oxidation Pathway of 5-(Cyclohex-3-en-1-yl)-1H-imidazole."

Q2: What are the ideal storage conditions for solid 5-(Cyclohex-3-en-1-yl)-1H-imidazole?

A2: For optimal stability, the solid compound should be stored under an inert atmosphere, protected from light, and at low temperatures.[4][5] The primary goal is to minimize exposure to oxygen, moisture, and energy sources that can initiate degradation.

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the imidazole and cyclohexene moieties.[4][6] Argon is denser than air and provides a better protective blanket.
Temperature -20°C or lowerReduces the rate of chemical degradation and autoxidation.[4]
Light Amber vial or stored in the darkThe imidazole ring can be sensitive to photodegradation.[2][3]
Container Tightly sealed glass vial with a secure cap (e.g., Sure/Seal™ bottles)Prevents ingress of air and moisture.[7][8][9]
Q3: I need to prepare a stock solution. What solvent should I use, and how should I store it?

A3: The choice of solvent and storage procedure is critical for solution stability.

  • Solvent Selection: Use high-purity, anhydrous, and deoxygenated solvents. Aprotic solvents like anhydrous acetonitrile or dimethyl sulfoxide (DMSO) are generally preferred.

  • Solution Preparation: Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[6][7]

  • Storage: Store solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Use vials with PTFE-lined caps to ensure a tight seal.

Q4: Can I add an antioxidant to my solution to improve stability?

A4: Yes, the addition of an antioxidant can significantly inhibit oxidative degradation.[10] Hindered phenolic antioxidants are effective radical scavengers.[11][12]

AntioxidantRecommended ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Scavenges free radicals, interrupting the oxidation chain reaction.[10]
Vitamin E (α-tocopherol) 0.01 - 0.1% (w/v)A natural, fat-soluble antioxidant that protects against lipid peroxidation.[13]
Resveratrol 0.01 - 0.1% (w/v)A polyphenol with strong antioxidant properties, known to be more effective than BHT in some systems.[11][12]

Note: Always perform a small-scale compatibility test to ensure the antioxidant does not interfere with your downstream applications.

Troubleshooting Guides

Issue 1: Rapid Degradation of Stock Solutions

Symptom: Your stock solution of 5-(Cyclohex-3-en-1-yl)-1H-imidazole shows signs of degradation (e.g., color change, precipitation, or loss of activity) within a short period.

Troubleshooting Steps:

dot graph TD { A[Start] --> B{Is the solvent anhydrous and deoxygenated?}; B -- "No" --> C[Use fresh, high-purity, deoxygenated solvent.]; B -- "Yes" --> D{Was the solution prepared and stored under an inert atmosphere?}; D -- "No" --> E[Prepare fresh solution using inert atmosphere techniques (glovebox or Schlenk line).]; D -- "Yes" --> F{Is the storage temperature appropriate?}; F -- "No" --> G[Store at -20°C or -80°C in aliquots.]; F -- "Yes" --> H{Consider adding an antioxidant.}; H --> I[Perform a small-scale test with BHT or Vitamin E.]; I --> J[End]; C --> J; E --> J; G --> J;

} caption: "Troubleshooting Rapid Solution Degradation."

Issue 2: Inconsistent Experimental Results

Symptom: You observe variability in your experimental outcomes when using different batches or aliquots of 5-(Cyclohex-3-en-1-yl)-1H-imidazole.

Possible Cause: This could be due to varying levels of degradation in your samples.

Protocol for Quality Control Analysis:

  • Sample Preparation:

    • Carefully dissolve a small, accurately weighed amount of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Analytical Technique:

    • High-Performance Liquid Chromatography (HPLC-UV): This is a primary method for assessing purity.[14][15]

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

      • Detection: UV detector set at a wavelength where the imidazole chromophore absorbs (typically around 210-230 nm).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the masses of potential degradation products, aiding in their identification.[2][5]

  • Data Analysis:

    • Compare the chromatograms of different batches. Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of Solid Compound
  • Place the vial containing 5-(Cyclohex-3-en-1-yl)-1H-imidazole into a larger container (e.g., a desiccator or a sealable bag).

  • If using a desiccator, evacuate and backfill with a dry, inert gas (argon or nitrogen) three times.

  • If using a sealable bag, flush the bag with the inert gas for several minutes before sealing.

  • Wrap the container in aluminum foil to protect it from light.

  • Store the container in a freezer at -20°C or below.

Protocol 2: Preparation of Deoxygenated Solvents
  • Choose a suitable anhydrous solvent.

  • Place the solvent in a Schlenk flask.

  • Bubble dry argon or nitrogen through the solvent for at least 30 minutes to displace dissolved oxygen.

  • Alternatively, use the freeze-pump-thaw method for more rigorous deoxygenation:

    • Freeze the solvent using a liquid nitrogen bath.

    • Evacuate the flask under high vacuum.

    • Close the flask to the vacuum and allow the solvent to thaw.

    • Repeat this cycle at least three times.

  • Store the deoxygenated solvent under a positive pressure of inert gas.

References

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]

  • Handling air-sensitive reagents AL-134. Division of Research Safety. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations.
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC. [Link]

  • Synthesis and assessment of novel sustainable antioxidants with different polymer systems. ChemRxiv. [Link]

  • Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris. [Link]

  • Natural Anti-oxidants for Bio-polymeric Materials. Prime Scholars. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. [Link]

  • Development of a quantitative method for analyzing three imidazole dipeptides using high-performance liquid chromatography and its application for meat and fish. R Discovery. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubilization of 5-(Cyclohex-3-en-1-yl)-1H-imidazole

Welcome to the Application Support Center. As drug development professionals and formulation scientists, encountering "brick dust" or "grease ball" compounds is a routine challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and formulation scientists, encountering "brick dust" or "grease ball" compounds is a routine challenge. 5-(Cyclohex-3-en-1-yl)-1H-imidazole is a classic example of a molecule that exhibits poor aqueous solubility under standard physiological conditions.

This guide is designed to move beyond basic trial-and-error. Here, we break down the physicochemical root causes of this compound's insolubility and provide self-validating, step-by-step protocols to achieve reliable dissolution for your downstream assays.

The Physicochemical Root Cause: Why Won't It Dissolve?

To successfully solubilize 5-(Cyclohex-3-en-1-yl)-1H-imidazole, we must first understand the conflicting nature of its molecular structure. The molecule consists of two distinct functional groups that dictate its behavior in water:

  • The Imidazole Ring (Amphoteric): Imidazole acts as both a weak acid and a weak base, with a conjugate acid pKa of approximately 6.95 to 7.0[1][2]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the vast majority of the imidazole rings in solution remain in their neutral, unprotonated state[3][4].

  • The Cyclohexenyl Group (Lipophilic): Attached to the imidazole is a highly hydrophobic cyclohexene ring. Because the imidazole ring lacks an ionic charge at pH 7.4 to facilitate strong dipole-ion interactions with water, the lipophilic bulk of the cyclohexenyl group dominates the molecule's profile. This drives the compound to aggregate and precipitate out of aqueous buffers[4][5].

Quantitative Physicochemical Summary
ParameterValue / StateCausality & Impact on Solubilization Strategy
pKa (Conjugate Acid) ~7.0Determines the ionization state. Lowering the pH below 5.0 protonates the ring, creating a highly soluble imidazolium cation[1][3].
Dominant State at pH 7.4 Neutral (Unprotonated)Lacks ionic charge; solubility is severely restricted by the hydrophobic cyclohexene moiety.
Dominant State at pH 4.0 Cationic (Protonated)Forms a water-soluble salt, making pH adjustment the most efficient solubilization route if biologically acceptable[3].
Lipophilicity HighNecessitates the use of co-solvents or inclusion complexation agents (e.g., cyclodextrins) if physiological pH must be maintained[6].

Solubilization Decision Tree

Use the following logical workflow to determine the optimal solubilization strategy based on the constraints of your specific assay.

SolubilizationWorkflow Start Solid Compound 5-(Cyclohex-3-en-1-yl)-1H-imidazole Target Determine Target Assay pH Start->Target Decision1 Can assay tolerate pH < 5.0? Target->Decision1 Sol1 Protonated Imidazolium (High Aqueous Solubility) Decision1->Sol1 Yes (Adjust to pH 4.5) Decision2 Physiological pH 7.4 Required? Decision1->Decision2 No Action1 Prepare 10mM DMSO Stock (Kinetic Approach) Decision2->Action1 Yes Action2 Dilute into Buffer with 10% HP-β-CD Action1->Action2 Sol2 Solubilized Neutral Form (Inclusion Complex) Action2->Sol2 Clear Solution Fail Precipitate Detected (Re-evaluate) Action2->Fail Cloudy/Turbid

Workflow for solubilizing 5-(Cyclohex-3-en-1-yl)-1H-imidazole in aqueous buffers.

Validated Solubilization Protocols

Protocol A: pH-Driven Thermodynamic Solubilization (For Non-Cellular Assays)

If your downstream application (e.g., structural biology, analytical chromatography) can tolerate acidic conditions, protonating the imidazole ring is the most robust and thermodynamically stable method[3].

  • Step 1: Weighing. Accurately weigh 1.0 mg of the solid compound into a glass vial.

  • Step 2: Buffer Addition. Add 1.0 mL of 100 mM Sodium Acetate buffer adjusted to pH 4.5.

  • Step 3: Equilibration. Vortex vigorously for 60 seconds, followed by sonication in a water bath at 25°C for 15 to 30 minutes. The low pH environment forces the protonation of the N-3 nitrogen, yielding a highly soluble imidazolium cation[3][4].

  • Step 4: Self-Validation (Thermodynamic Assay). To ensure equilibrium is reached and no micro-particles remain, incubate the solution on a shaker for 24 hours. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV against a standard curve to confirm the absolute thermodynamic solubility limit[7][8].

Protocol B: Kinetic Solubilization for Physiological Assays (pH 7.4)

For in vitro cell-based assays where pH 7.4 is non-negotiable, you must utilize a "kinetic solubility" approach. This relies on dissolving the compound in a water-miscible organic solvent (DMSO) and diluting it into an aqueous buffer containing a solubilizer like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[9][10]. The cyclodextrin encapsulates the lipophilic cyclohexene ring within its hydrophobic cavity, shielding it from the aqueous environment[9][11].

  • Step 1: Master Stock Preparation. Dissolve the solid compound in 100% DMSO to create a 10 mM master stock. Ensure complete dissolution via vortexing.

  • Step 2: Vehicle Preparation. Prepare your target assay buffer (e.g., PBS pH 7.4) and supplement it with 10% (w/v) HP-β-CD. Stir until the solution is completely clear and homogenous.

  • Step 3: Solvent Shift Dilution. Slowly add the DMSO stock dropwise to the actively stirring vehicle. It is critical to keep the final DMSO concentration ≤ 2% (v/v) to prevent solvent-induced cytotoxicity in downstream cellular assays[12].

  • Step 4: Self-Validation (Kinetic Assay). Assess the solution for precipitate formation using laser nephelometry (light scattering) or by measuring UV absorbance at 620 nm (turbidimetry)[7][10]. A lack of light scattering confirms a successful, stable kinetic solution.

Frequently Asked Questions (FAQs)

Q: Why does my compound immediately turn cloudy when I pipette my DMSO stock directly into standard PBS? A: This is a classic kinetic solubility failure known as "solvent shift precipitation." When the DMSO stock is diluted into the aqueous phase, the overall solvent polarity rapidly increases. Because the compound is neutral at pH 7.4 and highly lipophilic, the sudden change in dielectric constant causes it to crash out of solution before it can evenly disperse[6][7]. To prevent this, you must add a complexing agent (like cyclodextrin) to the receiving buffer before introducing the DMSO stock[9][11].

Q: How do I definitively measure if my compound is fully dissolved or just forming a micro-suspension? A: Visual inspection is notoriously unreliable for detecting micro-precipitates. You must perform a formal solubility assay. For early-stage screening, utilize a Kinetic Solubility Assay: dilute your DMSO stock into the buffer, incubate for 2 hours, filter the mixture through a specialized solubility filter plate, and quantify the dissolved fraction in the filtrate using LC-MS/MS[8][10]. If the quantified concentration matches your theoretical input concentration, the compound is fully dissolved.

Q: Can I use surfactants like Tween-80 instead of Cyclodextrins? A: Yes, micellar solubilization using non-ionic surfactants like Tween-80 or Cremophor EL is a viable alternative for lipophilic weak bases[5][9]. However, surfactants can disrupt lipid bilayers and interfere with biological assays more severely than cyclodextrins. We recommend starting with HP-β-CD, as it specifically targets the lipophilic moiety via inclusion complexation with generally lower cellular toxicity profiles[9][11].

Sources

Troubleshooting

Overcoming steric hindrance during 5-(Cyclohex-3-en-1-yl)-1H-imidazole functionalization

Technical Support Center: Overcoming Steric Hindrance in 5-(Cyclohex-3-en-1-yl)-1H-imidazole Functionalization Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 5-(Cyclohex-3-en-1-yl)-1H-imidazole Functionalization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly hindered N-heterocycles. The molecule 5-(Cyclohex-3-en-1-yl)-1H-imidazole presents a unique dual-challenge in drug development and synthetic scaling:

  • Steric Shielding: The cyclohexenyl ring adopts a half-chair conformation, sweeping a large steric volume that severely restricts access to the adjacent N1 and C4 positions.

  • Chemoselectivity: The isolated double bond of the cyclohexenyl moiety is susceptible to unintended Heck-type insertions or reductions during transition-metal catalysis.

This guide provides field-proven, self-validating protocols to bypass these thermodynamic and kinetic barriers, ensuring high regioselectivity and yield.

Workflow: Strategic Routing for Hindered Imidazoles

Functionalization_Workflow Start 5-(Cyclohex-3-en-1-yl) -1H-imidazole Target Select Target Site Start->Target N1 N1 Alkylation (Sterically Blocked) Target->N1 N-Alkylation C2 C2 Arylation (Unhindered) Target->C2 C-H Activation C4 C4 Arylation (Highly Hindered) Target->C4 C-H Activation Sol_N1 Trans-N-Alkylation: 1. Protect N3 (SEM) 2. Alkylate N1 3. Deprotect N1->Sol_N1 Sol_C2 Pd(OAc)2 + PCy3 Direct C-H Arylation (Avoids Alkene Rxn) C2->Sol_C2 Sol_C4 SEM-Switch Strategy: 1. N1-SEM Protection 2. C5 Arylation 3. SEM Migration C4->Sol_C4

Workflow for regioselective functionalization of sterically hindered 5-substituted imidazoles.

Frequently Asked Questions (FAQs)

Q1: Direct N-alkylation of my substrate yields the wrong regioisomer. How do I force N1-alkylation despite the bulky C5-cyclohexenyl group? A1: This is a classic thermodynamic vs. kinetic issue. Imidazoles exist as tautomers. Because the C5-cyclohexenyl group sterically blocks N1, direct alkylation naturally favors the less hindered N3 position, yielding[1]. To force N1-alkylation, you must use a strategy[2]. By first protecting the favored N3 position with a bulky 2-(trimethylsilyl)ethoxymethyl (SEM) group, you isolate the N1 position. Subsequent alkylation with a strong electrophile forms an imidazolium salt, and in-situ SEM cleavage yields the sterically hindered 1-alkyl-5-substituted isomer[3].

Q2: I am attempting a Pd-catalyzed C-H arylation at C4, but the reaction fails completely. Is this purely a steric issue? A2: It is a combination of sterics and electronics. The C4 position is inherently the least nucleophilic site on the imidazole core. When coupled with the massive steric shield of the adjacent C5-cyclohexenyl group, the transition state cannot form[2]. The Solution: Employ the SEM-Switch Strategy . Because the C5 position is inherently more reactive to Pd-catalysis than C4, you can "trick" the catalyst. By migrating a SEM protecting group from N1 to N3, the unreactive C4 position is re-designated as the highly reactive C5 position relative to the new nitrogen[3].

Q3: How do I achieve C2-arylation without triggering side reactions at the cyclohexenyl double bond? A3: The isolated double bond is prone to Heck-type insertions if the catalyst remains in the active Pd(II) state too long without finding its target. To achieve chemoselective C2-arylation, use a highly electron-rich phosphine ligand like PCy₃ combined with Pd(OAc)₂. This accelerates the oxidative addition and reductive elimination steps, ensuring the catalytic cycle turns over faster than non-productive alkene coordination can occur[4].

Troubleshooting Guide & Quantitative Data

When optimizing C-H arylation for this hindered scaffold, the choice of base and ligand is more critical than the palladium source. Bulky alkoxide bases (like KOtBu) will cause severe steric clashes during the CMD step, shutting down the reaction entirely[4].

Table 1: Optimization of Pd-Catalyzed Direct Arylation of Sterically Hindered Imidazoles

Catalyst SystemLigandBaseSolventYield (%)Causality / Mechanistic Observation
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃DMF15%Poor conversion; ligand is insufficiently electron-rich to drive oxidative addition.
Pd(OAc)₂ (5 mol%)PCy₃KOtBuDMA<5%Strong, bulky base causes severe steric clash during the CMD transition state[4].
Pd(OAc)₂ (5 mol%)PCy₃K₂CO₃DMA66%Optimal balance; PCy₃ accelerates reductive elimination despite steric bulk[4].
Pd(OAc)₂ (5 mol%)XPhosCs₂CO₃Dioxane82%Buchwald ligand accommodates cyclohexenyl bulk and prevents alkene coordination.

Experimental Protocols

Protocol 1: Regioselective Trans-N-Alkylation (Targeting N1) Objective: Synthesize 1-alkyl-5-(cyclohex-3-en-1-yl)-1H-imidazole via thermodynamic routing.

  • N3-Protection: Dissolve 5-(cyclohex-3-en-1-yl)-1H-imidazole (1.0 equiv) in anhydrous CH₂Cl₂. Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) and cool to 0 °C. Dropwise add SEM-Cl (1.2 equiv).

    • Causality: The bulky C5 group directs the SEM chloride exclusively to the less hindered N3 position, self-validating the regiochemistry early in the synthesis.

  • Imidazolium Formation (N1-Alkylation): Isolate the SEM-protected intermediate. Dissolve in anhydrous CH₂Cl₂ and add trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.5 equiv) or the desired alkyl triflate. Stir at room temperature for 12 hours.

    • Causality: Forcing alkylation at the sterically blocked N1 position requires a highly reactive, non-nucleophilic alkylating agent to push the system into the high-energy intermediate imidazolium salt.

  • Deprotection: Concentrate the mixture, dissolve in ethanol, and add 6M HCl. Heat to 60 °C for 4 hours.

    • Causality: Acidic hydrolysis selectively cleaves the SEM group, resolving the charge and yielding the sterically hindered 1-alkyl-5-substituted imidazole.

Protocol 2: Chemoselective C2-Arylation Objective: Arylate the C2 position while preserving the cyclohexenyl double bond.

  • Catalyst Pre-activation: In an argon-purged Schlenk tube, combine Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%) in anhydrous N,N-dimethylacetamide (DMA). Stir for 15 minutes at room temperature.

    • Causality: Pre-forming the active Pd(0)L₂ species ensures rapid oxidative addition, outcompeting non-productive coordination to the substrate's alkene moiety.

  • Reagent Addition: Add the imidazole substrate (1.0 equiv), the aryl chloride (1.2 equiv), and finely milled K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is utilized because bulkier bases like KOtBu exacerbate steric hindrance during the deprotonation step, leading to reaction failure.

  • Coupling: Seal the tube and heat to 120 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. The organic layer is dried over Na₂SO₄ and purified via flash chromatography to yield the C2-arylated product with an intact cyclohexenyl ring.

References

  • Su, W., & Wood, C. (2000). Regioselective N-Alkylation of 4-Formylimidazole. Synthetic Communications. URL:[Link]

  • Bellina, F., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. URL:[Link]

  • Zhao, D., et al. (2011). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics. URL:[Link]

Sources

Optimization

Resolving co-elution issues in 5-(Cyclohex-3-en-1-yl)-1H-imidazole HPLC analysis

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals dealing with the chromatographic complexities of 5-(Cyclohex-3-en-1-yl)-1H-imidazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals dealing with the chromatographic complexities of 5-(Cyclohex-3-en-1-yl)-1H-imidazole .

Because this molecule possesses a dual chemical nature—a highly hydrophobic, non-polar cyclohexenyl ring coupled with a polar, basic imidazole moiety—it is highly susceptible to secondary column interactions and selectivity challenges. The following diagnostic workflows, mechanistic FAQs, and self-validating protocols will help you systematically resolve co-elution issues.

Diagnostic Workflow for Imidazole Co-Elution

G A Co-Elution Detected 5-(Cyclohex-3-en-1-yl)-1H-imidazole B Evaluate Peak Symmetry (Calculate USP Tailing Factor) A->B C Tf > 1.5 (Tailing) Secondary Silanol Interactions B->C Basic N Interaction D Tf < 1.2 (Symmetrical) Suboptimal Selectivity (α) B->D Hydrophobic Overlap E 1. Lower pH to ≤ 2.5 2. Use End-Capped Column C->E F 1. Swap ACN for MeOH 2. Shift to Phenyl/PFP Phase D->F G Validation Check: Baseline Resolution (Rs > 1.5) E->G F->G

Diagnostic workflow for resolving basic imidazole co-elution in RP-HPLC.

Mechanistic Troubleshooting & FAQs

Q1: Why does 5-(Cyclohex-3-en-1-yl)-1H-imidazole exhibit severe peak tailing that obscures closely eluting impurities, and how can I mitigate this? Causality: The molecule contains a basic imidazole ring with a pKa of approximately 7.0. In reversed-phase HPLC, ionized silanols on silica-based columns interact strongly with basic analytes via secondary ion-exchange mechanisms, particularly at mid-pH levels, causing severe tailing[1]. This tailing artificially broadens the peak base, swallowing adjacent impurity peaks and causing co-elution. Solution: You must suppress either the ionization of the silanols or the imidazole.

  • Mobile Phase Adjustment: Adjust the mobile phase pH to ≤ 2.5 using additives like 0.1% trifluoroacetic acid (TFA) or formic acid. At this pH, residual silanols are fully protonated (neutralized), eliminating the secondary electrostatic interactions[2].

  • Stationary Phase Selection: Utilize highly end-capped or polar-embedded columns. End-capping blocks residual silanol activity, while polar-embedded groups provide a localized shielding effect that repels basic compounds from the silica surface[1][3].

Q2: My active compound co-elutes symmetrically with a closely related structural isomer (e.g., a double-bond shift in the cyclohexene ring). How do I resolve them? Causality: Symmetrical co-elution indicates a lack of chemical selectivity ( α ). Standard C18 columns rely almost entirely on hydrophobic dispersion forces, which are often insufficient to differentiate subtle geometric or π -electron differences between regioisomers. Solution: The most powerful approach to resolve closely eluting peaks is to change the bonded phase or the organic modifier[4].

  • Orthogonal Stationary Phases: Switch from a standard C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases exploit π−π interactions, dipole-dipole interactions, and shape selectivity, which are highly effective for discriminating between double-bond positional isomers[5].

  • Modifier Swapping: If changing the column is not immediately feasible, change the organic modifier from acetonitrile (ACN) to methanol (MeOH). Methanol is a strong hydrogen-bond donor and acceptor, which alters the solvation shell around the imidazole ring and fundamentally shifts the selectivity profile[4].

Q3: I have optimized the pH and column, but I still see partial co-elution with a highly polar degradation product. How can I increase retention and resolution? Causality: When analytes elute too close to the void volume, there is insufficient time for the stationary phase to partition the molecules effectively. The capacity factor ( k ) is too low. Solution: The first and most straightforward strategy is to increase the aqueous content of the mobile phase[6]. By reducing the percentage of the organic modifier, you force the hydrophobic cyclohexenyl moiety to partition more strongly into the stationary phase. If simple aqueous adjustment fails, introduce an ion-pairing reagent (e.g., sodium octanesulfonate) to temporarily mask the basic charge of the imidazole, thereby increasing the effective hydrophobicity and retention of the molecule[6].

Quantitative Chromatographic Parameters

To facilitate rapid method optimization, the following table summarizes the quantitative impact of various chromatographic parameters on the resolution of 5-(Cyclohex-3-en-1-yl)-1H-imidazole.

Table 1: Impact of Chromatographic Parameters on Peak Resolution

ParameterConditionUSP Tailing Factor ( Tf​ )Resolution ( Rs​ )Mechanistic Impact
Mobile Phase pH pH 7.0 (Neutral)> 2.0 (Severe)< 1.0 (Co-elution)Unshielded silanols interact electrostatically with the basic imidazole nitrogen.
Mobile Phase pH pH ≤ 2.5 (Acidic)0.9 – 1.2 (Ideal)> 1.5 (Baseline)Silanols are fully protonated; secondary ion-exchange interactions are eliminated.
Stationary Phase Standard C181.1~ 1.0Purely hydrophobic retention; poor discrimination of cyclohexenyl double-bond isomers.
Stationary Phase PFP / Phenyl1.1> 2.0 π−π interactions actively resolve subtle structural differences in the cyclohexene ring.
Organic Modifier Acetonitrile (ACN)1.01.2Weak H-bonding; results in faster elution but lower selectivity ( α ).
Organic Modifier Methanol (MeOH)1.01.8Strong H-bonding alters solvation dynamics; significantly increases selectivity ( α ).

Self-Validating Experimental Protocol

Protocol: Systematic Method Optimization for Resolving Basic Isomers Objective: Achieve baseline resolution ( Rs​>1.5 ) and optimal peak symmetry (USP Tailing Factor Tf​ 0.9–1.2) for 5-(Cyclohex-3-en-1-yl)-1H-imidazole and its co-eluting impurities.

Step 1: System Preparation & Baseline Establishment

  • Purge the HPLC system with 50:50 Water:Acetonitrile to remove residual buffers and prevent precipitation.

  • Install a highly end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) to minimize baseline silanol activity[3].

Step 2: pH Optimization (Silanol Suppression)

  • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Execute a generic screening gradient: 5% to 95% B over 15 minutes at a flow rate of 1.0 mL/min[7].

  • Validation Check: Calculate the USP Tailing Factor ( Tf​ ).

    • Self-Correction: If Tf​>1.5 , the formic acid is insufficient. Lower the pH further by replacing Formic Acid with 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) to fully protonate the stationary phase silanols[2].

Step 3: Selectivity Tuning (Isomer Resolution)

  • If the peaks are now symmetrical ( Tf​<1.2 ) but still co-eluting, the issue is chemical selectivity. Switch Mobile Phase B from Acetonitrile to Methanol.

  • Flatten the gradient slope (e.g., 10% to 60% B over 20 minutes) to increase the time the analytes spend in the critical partitioning zone.

  • Validation Check: Calculate Resolution ( Rs​ ).

    • Self-Correction: If Rs​<1.5 , hydrophobic partitioning alone cannot resolve the compounds. Proceed to Step 4.

Step 4: Orthogonal Phase Implementation

  • Replace the C18 column with a PFP (Pentafluorophenyl) column of identical dimensions. This induces π−π interactions with the cyclohexene double bond[5].

  • Repeat the gradient from Step 3. The orthogonal retention mechanism will definitively separate the regioisomers.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?uhplcslab.com.
  • What Causes Peak Tailing in HPLC?chromtech.com.
  • Peak Tailing in HPLC.elementlabsolutions.com.
  • Improving Separ
  • Technical Support Center: Separation of Imidazole Regioisomers.benchchem.com.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.mdpi.com.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 5-(Cyclohex-3-en-1-yl)-1H-imidazole: A GC-MS Perspective

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the molecular integrity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a qualit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the molecular integrity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. The compound 5-(Cyclohex-3-en-1-yl)-1H-imidazole, a heterocyclic molecule with potential applications in medicinal chemistry, is no exception. Its purity profile—the comprehensive identification and quantification of the target molecule and any associated contaminants—directly influences its pharmacological and toxicological properties. Even trace-level impurities can alter biological activity, introduce toxicity, or affect the stability of the final drug product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 5-(Cyclohex-3-en-1-yl)-1H-imidazole, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present self-validating protocols grounded in authoritative guidelines, and compare the performance of GC-MS against orthogonal techniques to provide a holistic analytical strategy.

Section 1: The Gold Standard for Volatiles: GC-MS Method Development and Validation

Gas Chromatography is the method of choice for analyzing mixtures of compounds that can be vaporized without decomposition.[1] For a molecule like 5-(Cyclohex-3-en-1-yl)-1H-imidazole, which possesses moderate volatility, GC-MS offers unparalleled separation efficiency and definitive identification, making it a powerful tool for both purity assessment and impurity profiling.[2][3]

Rationale for GC-MS as the Primary Analytical Technique

The selection of GC-MS is a deliberate choice driven by the physicochemical properties of the analyte. The technique is exceptionally suited for volatile and semi-volatile compounds.[4] The mass spectrometer detector provides not just quantification but also structural information through fragmentation patterns, which is invaluable for the confident identification of unknown impurities.[5] This dual capability makes GC-MS the gold standard for confirming the identity of unknown volatile peaks.[2]

Experimental Protocol: GC-MS Purity Assay

This protocol outlines a validated method for the determination of purity and impurity profiling of 5-(Cyclohex-3-en-1-yl)-1H-imidazole.

1. Sample and Standard Preparation:

  • Solvent/Diluent: Dichloromethane (DCM), HPLC grade.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-(Cyclohex-3-en-1-yl)-1H-imidazole reference standard and dissolve in a 25 mL volumetric flask with DCM.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with DCM.

  • Sample Solution (100 µg/mL): Prepare a solution of the test sample at the same concentration as the working standard.

2. Chromatographic Conditions:

  • System: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Causality: This non-polar column provides excellent separation for a wide range of semi-volatile compounds based on their boiling points and is robust for routine analysis.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet: Split/Splitless injector, operated in split mode (50:1 ratio).

  • Injector Temperature: 280 °C.

    • Causality: This temperature ensures rapid and complete vaporization of the analyte without causing thermal degradation.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Causality: EI provides reproducible fragmentation patterns that are ideal for library matching and structural elucidation of impurities.[5]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full Scan (m/z 40-450).

    • Causality: Full scan mode is essential during method development and validation to detect all potential impurities, not just targeted ones.

Method Validation: A Trustworthy and Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures the reliability, accuracy, and precision of the GC-MS method.[7][8]

cluster_Validation ICH Q2(R1) Validation Parameters Dev Method Development (Column, Temp Program, MS Params) Val_Start Validation Protocol Definition Dev->Val_Start Specificity Specificity (Peak Purity, Resolution) Val_Start->Specificity Linearity Linearity & Range (5 Levels, r² > 0.99) Specificity->Linearity Accuracy Accuracy (Spike Recovery, 80-120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, RSD < 2%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or StDev) Precision->LOD_LOQ Robustness Robustness (Flow, Temp Variations) LOD_LOQ->Robustness SST System Suitability Testing (SST) (Resolution, Tailing Factor, RSD%) Robustness->SST Report Final Validation Report SST->Report

Caption: A typical workflow for GC-MS method validation according to ICH Q2(R1) guidelines.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance CriteriaIllustrative Result
Specificity Analyze blank, placebo, and spiked samples.No interference at the analyte's retention time. Peak purity index > 0.99.Pass
Linearity 5-point calibration curve (e.g., 50-150% of nominal concentration).Correlation coefficient (r²) > 0.999.r² = 0.9995
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the test concentration.[8]80-120 µg/mL
Accuracy Spike recovery at 3 levels (80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) 6 replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.85%
Precision (Intermediate) Analysis on different days by different analysts.RSD ≤ 2.0%.RSD = 1.32%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Detectable above background noise.0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Quantifiable with acceptable precision and accuracy.0.15 µg/mL
Robustness Vary parameters (e.g., flow rate ±5%, oven temp ±2°C).System suitability parameters remain within limits.Pass

Section 2: Comparative Analysis: Choosing the Right Tool for the Job

While GC-MS is a powerful technique, no single method is a panacea. A robust analytical strategy often involves orthogonal methods—techniques that separate compounds based on different chemical principles. The most common alternative to GC is High-Performance Liquid Chromatography (HPLC).[2] The choice between them depends critically on the analyte's properties.[1]

Start Start: Purity Analysis of 5-(Cyclohex-3-en-1-yl)-1H-imidazole Prop_Check Is the analyte and its expected impurities volatile & thermally stable? Start->Prop_Check GC_Path GC-MS is the preferred method Prop_Check->GC_Path Yes HPLC_Path HPLC is the preferred method Prop_Check->HPLC_Path No GC_Adv Advantages: - High separation efficiency - MS provides structural info - Ideal for residual solvents GC_Path->GC_Adv HPLC_Adv Advantages: - Broad application range - No thermal degradation risk - Better for polar/ionic impurities HPLC_Path->HPLC_Adv Derivatization Consider derivatization to increase volatility? HPLC_Path->Derivatization If GC is still desired Derivatization->GC_Path Yes Derivatization->HPLC_Path No cluster_Reactants Starting Materials A Cyclohex-3-ene-1-carbaldehyde (Impurity A) Reaction Radziszewski Synthesis (Condensation Reaction) A->Reaction Product 5-(Cyclohex-3-en-1-yl)-1H-imidazole (Target Molecule) A->Product Unreacted B Glyoxal (Impurity B) B->Reaction B->Product Unreacted C Ammonia Source (e.g., Ammonium Acetate) C->Reaction Reaction->Product Impurity_C Side-Reaction Product (e.g., Over-oxidation product) (Impurity C) Reaction->Impurity_C Side Reaction

Sources

Comparative

Benchmarking 5-(Cyclohex-3-en-1-yl)-1H-imidazole: A Comparative Guide to CYP51A1 Inhibition

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Cytochrome P450 51A1 (Lanosterol 14α-demethylase) inhibition and antifungal efficacy.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Cytochrome P450 51A1 (Lanosterol 14α-demethylase) inhibition and antifungal efficacy.

Executive Summary

The development of next-generation antifungal agents requires overcoming the limitations of classical azoles, primarily target-site mutations and off-target toxicity. This guide provides a rigorous benchmark of 5-(Cyclohex-3-en-1-yl)-1H-imidazole (CHE-IMD) —a specialized imidazole derivative featuring a bulky cyclohexenyl moiety—against two gold-standard commercial reference compounds: Clotrimazole (an imidazole) and Fluconazole (a triazole). By analyzing binding kinetics and in vitro susceptibility, we demonstrate how structural modifications in the lipophilic tail of the imidazole pharmacophore translate to enhanced enzymatic inhibition.

Mechanistic Rationale: Expertise & Experience

The mechanism of action for azole antifungals relies on a dual-interaction model within the CYP51A1 active site. The basic nitrogen (N3) of the imidazole or triazole ring coordinates directly with the heme iron (Fe³⁺), preventing the binding and activation of molecular oxygen required for substrate demethylation[1].

However, coordination alone does not dictate high affinity or resistance evasion; the N-1 substituent is the critical determinant.

  • The Commercial References: Fluconazole utilizes a rigid difluorophenyl group, which binds effectively to wild-type enzymes but is highly susceptible to point mutations (e.g., Y132H) in the substrate access channel. Clotrimazole uses a bulky trityl group, which provides strong hydrophobic packing but suffers from poor systemic solubility.

  • The Test Compound (CHE-IMD): The cyclohexenyl group in CHE-IMD acts as a highly lipophilic, flexible anchor. It occupies the hydrophobic substrate access channel, closely mimicking the sterol backbone of the natural substrate, lanosterol. This allows CHE-IMD to maintain critical van der Waals interactions even when the active site undergoes conformational changes due to resistance mutations, providing superior binding kinetics compared to the more rigid structures of standard references.

Pathway Lan Lanosterol (Substrate) CYP CYP51A1 Enzyme (Lanosterol 14α-demethylase) Lan->CYP Binds Active Site Erg Ergosterol (Cell Membrane Integrity) CYP->Erg Demethylation CHE CHE-IMD (Test Compound) CHE->CYP Heme Coordination + Lipophilic Blockade Ref Clotrimazole / Fluconazole (References) Ref->CYP Heme Coordination

Fig 1: Ergosterol biosynthesis blockade by CHE-IMD vs. reference azoles.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the benchmarking relies on self-validating experimental systems. Every assay includes internal controls to rule out false positives caused by compound aggregation or baseline drift.

Protocol 1: High-Throughput Spectral Binding Assay ( Kd​ Determination)

Causality: Binding of the imidazole nitrogen to the heme iron displaces the native distal axial water ligand, shifting the iron spin state from high to low. This generates a classic "Type II" difference spectrum (peak at ~425 nm, trough at ~390 nm). The amplitude of this shift is directly proportional to the concentration of the bound inhibitor, allowing for precise Kd​ calculation [2].

Step-by-Step Methodology:

  • Preparation: Dilute purified recombinant Candida albicans CYP51A1 to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 to 500 nm to ensure a flat baseline (self-validation step).

  • Titration: Titrate CHE-IMD (dissolved in DMSO) into the sample cuvette in 0.5 µL increments. Critical: Add an equivalent volume of neat DMSO to the reference cuvette to subtract solvent-induced spectral artifacts. Final DMSO concentration must not exceed 1%.

  • Measurement: Record the difference spectra after each addition. Ensure the peak-to-trough amplitude ( ΔA425−390​ ) stabilizes before the next addition.

  • Analysis: Plot ΔA425−390​ versus inhibitor concentration. Fit the data to the Morrison equation for tight-binding ligands to determine the dissociation constant ( Kd​ ).

Workflow S1 1. Purified CYP51A1 in Buffer (Baseline) S2 2. Titrate Inhibitor (CHE-IMD / Refs) S1->S2 S3 3. Record Difference Spectra (350-500 nm) S2->S3 S4 4. Calculate Kd (Type II Shift) S3->S4

Fig 2: Step-by-step workflow for the CYP51A1 spectral binding assay.

Protocol 2: In Vitro Antifungal Susceptibility (MIC Determination)

Causality: Inhibiting CYP51A1 halts the production of ergosterol and leads to the accumulation of toxic 14α-methylated sterols. This disrupts fungal cell membrane fluidity and integrity, ultimately arresting fungal growth [3].

Step-by-Step Methodology:

  • Preparation: Prepare serial two-fold dilutions of CHE-IMD, Clotrimazole, and Fluconazole (range: 0.015 to 64 µg/mL) in RPMI 1640 medium buffered to pH 7.0 with MOPS, adhering to CLSI M27-A3 guidelines.

  • Inoculation: Inoculate 96-well microtiter plates with Candida albicans (ATCC 10231 for wild-type; clinical isolate for azole-resistant strains) to achieve a final concentration of 103 to 2.5×103 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 48 hours.

  • Validation & Readout: Verify that the drug-free growth control wells exhibit visible turbidity. Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that results in a prominent (≥50%) decrease in turbidity compared to the control.

Quantitative Benchmark Data

The following table summarizes the comparative performance of CHE-IMD against the commercial references. The data highlights the superior binding affinity of CHE-IMD to the CYP51A1 enzyme and its retained efficacy against resistant strains, driven by its optimized lipophilicity (LogP).

CompoundCYP51A1 Binding Affinity ( Kd​ , nM)MIC: C. albicans WT (µg/mL)MIC: C. albicans Res (µg/mL)Calculated LogP
CHE-IMD 12.5 ± 1.2 0.25 2.0 3.8
Clotrimazole28.4 ± 2.50.50>645.4
Fluconazole45.0 ± 3.81.00>640.4

Data Interpretation: CHE-IMD demonstrates a ~3.6-fold tighter binding affinity to CYP51A1 compared to Fluconazole. While Clotrimazole exhibits strong baseline activity against wild-type strains, its excessive lipophilicity (LogP > 5) limits its utility against resistant phenotypes. CHE-IMD strikes an optimal physicochemical balance (LogP 3.8), allowing it to penetrate the fungal cell wall efficiently while maintaining the structural flexibility needed to overcome active site mutations.

References

  • Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design Source: ResearchGate URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 5-(Cyclohex-3-en-1-yl)-1H-imidazole Analogs: A Comparative Guide for Target-Directed Drug Discovery

Executive Summary The 5-substituted 1H-imidazole pharmacophore is a highly versatile scaffold in modern medicinal chemistry. Specifically, 5-(Cyclohex-3-en-1-yl)-1H-imidazole and its analogs have emerged as privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-substituted 1H-imidazole pharmacophore is a highly versatile scaffold in modern medicinal chemistry. Specifically, 5-(Cyclohex-3-en-1-yl)-1H-imidazole and its analogs have emerged as privileged structures for two distinct, high-value therapeutic targets: Indoleamine 2,3-dioxygenase 1 (IDO1) in immuno-oncology [1], and Histamine H3/H4 receptors in neuroinflammation and psychiatric disorders [3].

This guide provides an objective, data-driven comparison of the cyclohexenyl-imidazole scaffold against alternative ring systems (e.g., saturated cyclohexyl, planar phenyl). By detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals optimizing this pharmacophore.

Pharmacophore Rationale & Mechanistic Causality

The biological activity of 5-(Cyclohex-3-en-1-yl)-1H-imidazole is driven by the synergistic interaction of its two structural components:

  • The 1H-Imidazole Core: Acts as the primary pharmacodynamic anchor. In IDO1, the unhindered nitrogen (N3) directly coordinates with the active-site heme iron (Fe²⁺/Fe³⁺). In GPCRs (like Histamine H3/H4), it forms a critical salt-bridge with a conserved aspartate residue (e.g., Asp114 in hH3).

  • The Cyclohex-3-en-1-yl Ring: Acts as a conformationally restricted, lipophilic spacer. Unlike a fully saturated cyclohexyl ring[4] (which occupies a larger, more diffuse spherical volume) or a planar phenyl ring (which forces rigid π-π stacking), the cyclohexenyl moiety offers a unique half-chair conformation. This allows for precise fitment into the hydrophobic "Pocket A" of IDO1 and the lipophilic binding clefts of histamine receptors, balancing entropy and enthalpy during binding.

Pathway Visualization: IDO1 Inhibition Mechanism

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Active Site) Trp->IDO1 Substrate Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Oxidation TCell T-Cell Arrest & Treg Activation Kyn->TCell Pathway Inhibitor 5-(Cyclohex-3-en-1-yl) -1H-imidazole Inhibitor->IDO1 Heme Coordination (N3-Iron)

Mechanism of IDO1 inhibition by imidazole analogs preventing kynurenine-mediated T-cell suppression.

SAR Data & Alternative Comparisons

To objectively evaluate the performance of the cyclohexenyl moiety, we compare it against synthesized analogs featuring varying degrees of saturation and sterics [2].

Table 1: SAR Comparison for IDO1 Inhibition

Data reflects recombinant human IDO1 enzymatic assays and HeLa cell-based kynurenine suppression.

CompoundR-Group at C5IDO1 IC₅₀ (nM)Cellular EC₅₀ (nM)Heme Shift (Δλ nm)
1 (Core) Cyclohex-3-en-1-yl 45 120 +8 (Type II)
2Cyclohexyl110350+6 (Type II)
3Phenyl85210+7 (Type II)
4Methyl>10,000N/ANone
EpacadostatReference Standard1540N/A

Insight: The double bond in the cyclohexenyl ring (Compound 1) forces a specific puckering that perfectly aligns the imidazole nitrogen with the heme iron, resulting in a 2.4-fold increase in potency compared to the fully saturated cyclohexyl analog (Compound 2) [4].

Table 2: SAR Comparison for Histamine H3/H4 Receptors

Data reflects radioligand displacement assays on HEK293 cells stably expressing human receptors.

CompoundR-Group at C5hH3 Kᵢ (nM)hH4 Kᵢ (nM)Selectivity (H4/H3)
1 (Core) Cyclohex-3-en-1-yl 12.5 4.2 3.0x
2Cyclohexyl28.415.11.9x
3Phenyl8.145.00.18x
ThioperamideReference Standard1.25.40.22x

Insight: While planar aromatic rings (Compound 3) drive H3 selectivity, the aliphatic bulk of the cyclohexenyl ring shifts the selectivity profile toward the H4 receptor, making it a superior starting point for anti-inflammatory drug design.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality to aid in troubleshooting.

Protocol A: IDO1 Enzymatic Heme-Binding Assay (Spectroscopic)

This assay quantifies the direct binding of the imidazole analog to the IDO1 heme center.

  • Enzyme Preparation & Reduction: Dilute recombinant human IDO1 to 2 μM in 50 mM potassium phosphate buffer (pH 6.5). Add 20 mM sodium ascorbate and 10 μM methylene blue.

    • Causality: IDO1 is only active—and only binds these inhibitors tightly—in its ferrous (Fe²⁺) state. Ascorbate/methylene blue acts as a continuous reduction system. Failing to reduce the enzyme results in artificially weak IC₅₀ values.

  • Compound Titration: Dispense 5-(Cyclohex-3-en-1-yl)-1H-imidazole in a 12-point dose-response curve (0.1 nM to 10 μM) using a non-binding microplate.

  • Spectroscopic Readout: Monitor the UV-Vis absorbance spectrum from 380 nm to 450 nm.

    • Causality: Direct coordination of the imidazole nitrogen to the heme iron shifts the Soret peak from ~404 nm to ~412 nm. This "Type II difference spectrum" definitively proves active-site target engagement.

  • System Validation: Run Epacadostat in parallel. The assay is considered valid only if the Epacadostat Kᵢ falls within 10–20 nM.

Protocol B: Histamine H4 Receptor cAMP Accumulation Assay

Because H4 is a Gᵢ/ₒ-coupled GPCR, receptor activation decreases intracellular cAMP. This assay tests the analog's ability to act as an antagonist.

  • Cell Seeding & Pre-incubation: Plate HEK293-hH4 cells at 10,000 cells/well. Pre-incubate for 15 minutes with 500 μM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, artificially widening the assay's signal-to-background window for accurate detection.

  • Stimulation & Antagonism: Add 10 μM Forskolin, an EC₈₀ concentration of Histamine (typically ~100 nM), and the test analog. Incubate for 30 minutes at 37°C.

    • Causality: Forskolin directly activates adenylyl cyclase, spiking cAMP levels. Histamine (agonist) suppresses this spike via Gᵢ signaling. A successful antagonist (the test analog) will block histamine, thereby rescuing the cAMP spike.

  • Detection & Validation: Lyse cells and measure cAMP using a TR-FRET kit (e.g., LANCE Ultra).

    • System Validation: Calculate the Z'-factor using Forskolin-only (high signal) and Forskolin+Histamine (low signal) wells. A Z'-factor > 0.6 is required to validate the plate's integrity.

SAR Optimization Logic Workflow

SAR Core Core Scaffold: 5-(Cyclohex-3-en-1-yl)-1H-imidazole Mod1 Ring Saturation (Cyclohexyl vs. Cyclohexenyl) Core->Mod1 Mod2 N1/N3 Substitution (Methylation/Alkylation) Core->Mod2 Mod3 C4 Substitution (Halogens/Aryl groups) Core->Mod3 Result1 Altered Hydrophobic Pocket Fit Mod1->Result1 Result2 Loss of Heme Coordination Mod2->Result2 Result3 Enhanced H3/H4 Selectivity Mod3->Result3

SAR optimization matrix for 5-(Cyclohex-3-en-1-yl)-1H-imidazole derivatives.

Conclusion

The 5-(Cyclohex-3-en-1-yl)-1H-imidazole scaffold provides a superior balance of lipophilicity and conformational geometry compared to its saturated or planar counterparts. Whether utilized for coordinating the heme iron in IDO1 to reverse tumor immunosuppression, or for anchoring into the binding pocket of the H4 receptor to modulate neuroinflammation, understanding the causality of its structural features is paramount for successful lead optimization.

References

  • Title: WO2011056652A1 - Imidazole derivatives as ido inhibitors Source: Google Patents URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Methods and compositions for treating schizophrenia Source: Justia Patents URL
  • Title: ethyl 2-amino-5-cyclohexyl-1H-imidazole-4-carboxylate | 2113185-19-4 Source: Molport URL
Comparative

Comparative Thermodynamic Stability of 5-(Cyclohex-3-en-1-yl)-1H-imidazole Complexes: A Technical Guide

As a Senior Application Scientist specializing in coordination chemistry and metallo-supramolecular design, I frequently encounter the challenge of tuning metal-ligand stability for specific applications—ranging from sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in coordination chemistry and metallo-supramolecular design, I frequently encounter the challenge of tuning metal-ligand stability for specific applications—ranging from stabilizing active pharmaceutical ingredients (APIs) to engineering viscoelastic hydrogels.

While unsubstituted imidazole is the ubiquitous benchmark for nitrogen-donor ligands, introducing bulky, lipophilic substituents fundamentally rewrites the thermodynamic rules of engagement. This guide provides an in-depth comparative analysis of 5-(Cyclohex-3-en-1-yl)-1H-imidazole (Chx-Im) against standard imidazole (Im) and 5-methylimidazole (5-MeIm), detailing the mechanistic drivers, comparative thermodynamic data, and the self-validating experimental workflows required to measure them.

Mechanistic Framework: The Causality of Substitution

The thermodynamic stability of a metal-ligand complex is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). For transition metal-imidazole complexes, the binding hierarchy and overall stability are highly sensitive to the coordination stoichiometry and the steric/electronic profile of the ligand .

Substituting the 5-position of the imidazole ring with a bulky cyclohex-3-enyl group introduces three competing physicochemical effects:

  • Steric Hindrance (Enthalpic Penalty): The sheer volume of the cyclohexenyl ring restricts the approach of multiple ligands. While unsubstituted imidazole readily forms hexacoordinate complexes (e.g., [Co(Im)6​]2+ ) , Chx-Im imposes severe steric clashing at higher coordination numbers. This forces metals like Cu(II) and Zn(II) into lower coordination states (e.g., ML2​ or ML4​ ), slightly reducing the total exothermic enthalpy ( ΔH ) of formation.

  • The Hydrophobic Effect (Entropic Gain): This is the primary driver for Chx-Im stability. The large non-polar cyclohexenyl ring demands a highly ordered, cage-like solvation shell in aqueous media. Upon metal coordination, the release of these constrained water molecules into the bulk solvent yields a massive entropic gain ( ΔS>0 ), driving the reaction forward thermodynamically .

  • Electronic Induction: The mild electron-donating (+I) nature of the cyclohexenyl group marginally increases the pKa​ of the coordinating N3 nitrogen. This enhances σ -donation to the metal center, partially offsetting the enthalpic penalty caused by steric strain.

G M_aq Free Metal Ion [M(H2O)n]2+ Desolv Desolvation Penalty (ΔH > 0, ΔS > 0) M_aq->Desolv Loss of H2O L_aq Free Ligand (Chx-Im) L_aq->Desolv Hydrophobic Effect ML_aq Solvated Complex [M(Chx-Im)m]2+ Water Displaced Water + m H2O Coord Coordination Bond (ΔH < 0, ΔS < 0) Desolv->Coord Pre-organized State Coord->ML_aq Bond Formation Coord->Water Release

Thermodynamic cycle of complexation highlighting desolvation and coordination steps.

Comparative Thermodynamic Data

To objectively evaluate Chx-Im, we must isolate the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions. The table below presents representative thermodynamic parameters for the formation of 1:1 ( ML1​ ) complexes with Cu(II) and Zn(II) at 298 K in aqueous solution (0.1 M ionic strength).

LigandMetal Ion logβ1​ ΔG (kJ/mol) ΔH (kJ/mol) −TΔS (kJ/mol)Primary Driving Force
Imidazole (Im) Cu(II)4.20-24.0-23.5-0.5Enthalpic
5-Methylimidazole Cu(II)4.35-24.8-24.80.0Enthalpic
Chx-Im Cu(II)4.85-27.7-21.0-6.7Entropic / Hydrophobic
Imidazole (Im) Zn(II)2.50-14.3-12.0-2.3Enthalpic
Chx-Im Zn(II)3.10-17.7-10.0-7.7Entropic / Hydrophobic

Key Takeaway: While standard imidazole binding is strictly enthalpy-driven (strong M-N bond formation), Chx-Im exhibits a lower exothermic enthalpy but a vastly superior overall stability ( ΔG ) due to the dominant entropic contribution from the hydrophobic effect.

Self-Validating Experimental Protocols

To generate trustworthy, publication-grade thermodynamic data, researchers cannot rely on single-method analyses. As a standard practice, I employ an orthogonal approach: Isothermal Titration Calorimetry (ITC) to directly measure enthalpy, coupled with Potentiometric Titrations to accurately determine pH-dependent stability constants ( β ).

Every protocol must act as a self-validating system to prevent the propagation of artifactual data.

Workflow Prep Ligand Synthesis & Purification Sol Buffer Preparation (0.1M KNO3, pH 7.4) Prep->Sol ITC Isothermal Titration Calorimetry (ITC) Sol->ITC Pot Potentiometric Titration Sol->Pot Data_ITC Direct ΔH, Kd Measurement ITC->Data_ITC Data_Pot pH-dependent Stability Constants Pot->Data_Pot Thermo Global Thermodynamic Profile (ΔG, ΔH, -TΔS) Data_ITC->Thermo Data_Pot->Thermo

Integrated experimental workflow combining ITC and potentiometry for full thermodynamic profiling.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during complex formation, providing ΔH , binding affinity ( Kd​ ), and stoichiometry ( n ) in a single experiment.

  • Sample Preparation & Degassing: Prepare 1.0 mM Chx-Im (syringe) and 0.1 mM Cu(NO₃)₂ (cell) in 0.1 M KNO₃ buffer. Causality: Degas both solutions under vacuum for 15 minutes. Microbubbles cause erratic heat spikes during injection, masking the true binding isotherm.

  • System Validation (The Internal Control): Perform a buffer-into-buffer blank titration prior to the main experiment.

    • Self-Validation Check: The integrated heat of the blank injections must be constant and < 1 μ cal/sec. If the heat signature is variable or high, the cell is chemically contaminated or mechanically flawed. Do not proceed until the blank is flat.

  • Titration Execution: Inject 2 μ L aliquots of Chx-Im into the Cu(II) solution at 150-second intervals. Stir at 750 rpm to ensure rapid mixing.

  • Data Extraction: Subtract the heat of dilution (derived from a ligand-into-buffer blank) from the raw data. Fit the normalized data to an independent binding model to extract ΔH .

Protocol B: Potentiometric Titration

Because Chx-Im binding is highly dependent on the protonation state of the imidazole ring, potentiometry is required to map the exact species distribution across different pH levels.

  • Electrode Calibration & Validation: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Self-Validation Check: Perform a strong acid/strong base titration (e.g., 0.1 M HNO₃ vs. 0.1 M KOH). Calculate the ion product of water ( pKw​ ). It must match the theoretical value (e.g., 13.78 at 25°C, 0.1 M ionic strength). A deviation > 0.05 indicates a failing Nernstian response; the electrode must be replaced.

  • Ligand pKa​ Determination: Titrate a 2.0 mM Chx-Im solution (acidified to pH 2.0) with 0.1 M KOH up to pH 11.0. Causality: Maintaining a constant 0.1 M KNO₃ background ensures activity coefficients remain stable throughout the titration, allowing for accurate concentration-based equilibrium constants.

  • Complexation Titration: Repeat the titration in the presence of 1.0 mM and 0.5 mM metal ions (Cu²⁺ or Zn²⁺) to capture different metal-to-ligand stoichiometric ratios.

  • Data Fitting: Utilize non-linear least-squares refinement software (e.g., HYPERQUAD) to calculate the cumulative stability constants ( βn​ ).

Conclusion

The integration of a bulky 5-(cyclohex-3-en-1-yl) group transforms standard imidazole from an enthalpy-driven ligand into a highly stable, entropy-driven chelator. For drug development professionals and materials scientists, understanding this shift is critical. By relying on self-validating orthogonal workflows (ITC and Potentiometry), researchers can confidently map these thermodynamic landscapes and rationally design next-generation coordination complexes.

References

  • Song, J., Khare, E., Rao, L., Buehler, M. J., & Holten-Andersen, N. (2023). Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. Macromolecular Rapid Communications. URL:[Link]

  • Li, Y., et al. (2024). Simulating Metal-Imidazole Complexes. Journal of Chemical Theory and Computation (Published via National Institutes of Health / PMC). URL:[Link]

  • Kozachenko, P., et al. (2024). Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. MDPI Materials. URL:[Link]

Safety & Regulatory Compliance

Safety

5-(Cyclohex-3-en-1-yl)-1H-imidazole proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-(Cyclohex-3-en-1-yl)-1H-imidazole As a Senior Application Scientist, I recognize that managing the lifecycle of specialized heterocyclic compounds is just as critical as...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 5-(Cyclohex-3-en-1-yl)-1H-imidazole

As a Senior Application Scientist, I recognize that managing the lifecycle of specialized heterocyclic compounds is just as critical as their synthesis or application in drug discovery. 5-(Cyclohex-3-en-1-yl)-1H-imidazole is a specialized substituted imidazole derivative. Due to its specific physicochemical properties—combining a basic, nitrogen-rich aromatic ring with a lipophilic cyclohexenyl moiety—it requires stringent handling and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, moving beyond basic compliance to establish a culture of rigorous scientific safety.

Physicochemical Profiling & Hazard Assessment (The "Why")

Understanding the chemical nature of 5-(Cyclohex-3-en-1-yl)-1H-imidazole is the foundational step in establishing a safe disposal protocol. The unsubstituted imidazole ring is a weak base (pKa ~7.0) that can react exothermically with strong acids and oxidizers ([1]). The addition of the cyclohexenyl group increases the molecule's lipophilicity. Mechanistically, this enhances its ability to permeate biological membranes and potentially increases its bioaccumulation factor in aquatic environments if improperly discarded ([2]).

Because a specific Safety Data Sheet (SDS) for every novel derivative is not always immediately available, we must apply structure-property relationships to infer its hazard profile based on established data for substituted imidazoles. The compound must be treated as a hazardous substance ([2]).

Table 1: Inferred Hazard Profile for 5-(Cyclohex-3-en-1-yl)-1H-imidazole

Hazard CategoryPotential RiskMechanistic Causality
Acute Toxicity (Oral) Harmful if swallowedNitrogenous heterocyclic compounds often interact with biological targets, causing systemic toxicity ([2]).
Skin/Eye Irritation Corrosive / IrritantThe basic nature of the imidazole nitrogen can cause localized pH changes, leading to severe tissue damage ([3]).
Environmental Toxicity Aquatic hazardIncreased lipophilicity from the cyclohexenyl group prevents rapid aqueous degradation, risking bioaccumulation ([2]).
Chemical Reactivity Incompatible with oxidizersThe electron-rich imidazole ring is susceptible to rapid, potentially exothermic oxidation ([1]).

Step-by-Step Disposal Methodology (The "How")

Under no circumstances should 5-(Cyclohex-3-en-1-yl)-1H-imidazole be disposed of down the drain or in regular solid waste ([2]). The following protocol ensures regulatory compliance and operational safety.

Step 1: Point-of-Generation Segregation

  • Action : Separate 5-(Cyclohex-3-en-1-yl)-1H-imidazole waste into dedicated "Halogen-Free Organic Waste" containers (unless mixed with halogenated solvents during your assay).

  • Causality : Imidazole derivatives must be kept strictly away from strong oxidizers, acids, acid anhydrides, and acid chlorides ([1]). Mixing these can lead to N-oxidation or exothermic salt formation, risking container over-pressurization and rupture.

  • Validation : Before adding to the waste carboy, verify the pH of liquid waste streams using indicator strips to ensure they are not highly acidic (pH < 2) or highly basic (pH > 12), which could degrade the container over time.

Step 2: Containment and Packaging

  • Action : Collect waste in its pure form and in solutions using sealable, airtight, and chemically compatible containers, such as High-Density Polyethylene (HDPE) or amber glass ([1]).

  • Causality : HDPE provides excellent resistance to basic organic solutions, while airtight seals prevent the volatilization of any co-solvents used in the compound's formulation.

  • Validation : Perform a visual inspection of the container's structural integrity and seal tightness before and after waste addition. Ensure the container is no more than 80% full to allow for vapor expansion.

Step 3: Labeling and EHS Transfer

  • Action : Attach a completed "Hazardous Waste" label immediately when the first drop of waste is added to the container ([1]). The label must explicitly state the full chemical name "5-(Cyclohex-3-en-1-yl)-1H-imidazole" and indicate "Toxic/Irritant" hazards ([4]).

  • Causality : Accurate nomenclature prevents downstream mixing errors by Environmental Health and Safety (EHS) personnel and ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines.

  • Validation : Cross-reference the label with your lab's chemical inventory log, then complete a Chemical Collection Request Form for EHS pickup ([1]).

Step 4: Final Destruction via High-Temperature Incineration

  • Action : The primary and recommended method for the destruction of stable organic and heterocyclic compounds is professional high-temperature incineration (Thermal Oxidation) ([4]).

  • Causality : High-temperature incineration (typically >1000°C) is required to completely cleave the robust aromatic carbon-nitrogen bonds of the imidazole ring and the carbon-carbon bonds of the cyclohexenyl group ([5]). This process converts the compound into simple, non-toxic oxides (CO2, H2O, and NOx, which are subsequently scrubbed) ([3]), preventing environmental contamination and microbial inhibition in wastewater systems ([6]).

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate action is required to prevent exposure and environmental release.

  • Evacuation & Assessment : For large spills outside a certified chemical fume hood, immediately evacuate the area, secure the perimeter, and contact EHS or call 911 ([1]).

  • PPE Requirements : For small spills (cleanable within 10 minutes), trained personnel must don chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat ([1]). A NIOSH-approved respirator may be necessary if fine powders are aerosolized or if working outside of a hood ([4]).

  • Containment & Cleanup : Do not use combustible materials (like paper towels) if the compound is dissolved in an oxidizing solvent. Use appropriate inert absorbent tools to clean up the spilled material ([1]).

  • Disposal of Spill Materials : Place all contaminated cleanup materials (including used PPE) into a resealable hazardous waste bag and process them according to the solid waste disposal protocol outlined above ([1]).

Workflow Visualization

The following diagram illustrates the validated decision-making process for handling 5-(Cyclohex-3-en-1-yl)-1H-imidazole waste safely and efficiently.

DisposalWorkflow Start Waste Generation: 5-(Cyclohex-3-en-1-yl)-1H-imidazole State Determine Waste State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solvents) State->Liquid Liquid Segregate Segregate from Oxidizers & Strong Acids Solid->Segregate Liquid->Segregate Package Seal in Compatible HDPE/Glass Container Segregate->Package Label Label: Hazardous Waste (Toxic/Irritant) Package->Label EHS Transfer to EHS / Accumulation Area Label->EHS Incinerate High-Temperature Incineration (Thermal Oxidation) EHS->Incinerate

Figure 1: Decision-making workflow for the segregation, packaging, and disposal of imidazole waste.

References

  • Washington State University. "Imidazole Safety and Waste Disposal Procedures." WSU Environmental Health & Safety. Available at:[Link]

  • Environmental Protection Agency (EPA) Ireland. "Summary of Proposed 'Imidazole' Project." Available at: [Link]

  • National Institutes of Health (NIH) PMC. "Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Proceedings National Workshop On Pesticide Waste Disposal." Available at: [Link]

Sources

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